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Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Versatility of Substituted Phenylpropanones: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Executive Overview Substituted phenylpropanones—characterized by a phenethylamine core featuring an alkyl group at the alpha carbon and a keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Overview

Substituted phenylpropanones—characterized by a phenethylamine core featuring an alkyl group at the alpha carbon and a ketone group at the beta carbon (the propiophenone backbone)—represent a highly privileged scaffold in modern medicinal chemistry. While historically recognized as the structural foundation for psychoactive alkaloids like cathinone, rational functionalization of this backbone has unlocked a vast spectrum of biological activities.

This technical guide explores the mechanistic causality behind the biological activity of substituted phenylpropanones, focusing on their divergent roles as neuropharmacological monoamine transporter modulators, targeted epigenetic inhibitors in oncology, and potent antimicrobial agents. By understanding the structure-activity relationships (SAR) and employing self-validating assay protocols, researchers can precisely harness this scaffold for advanced drug development.

Neuropharmacology: Divergent Monoamine Transporter Modulation

The most extensively documented biological activity of substituted phenylpropanones lies in their interaction with monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The pharmacological output of these compounds is entirely dictated by steric bulk and substitution patterns, which bifurcate their mechanism of action into two distinct pathways: substrates (releasers) and inhibitors (blockers) .

Structural Causality

As demonstrated in comprehensive profiling by1 [1] and 2[2]:

  • Ring-Substituted Derivatives (e.g., Mephedrone): Small functional groups on the phenyl ring allow the molecule to translocate through the transporter pore. Once inside the cytoplasm, they collapse the vesicular pH gradient, forcing the reverse transport (efflux) of endogenous monoamines into the synaptic cleft.

  • Pyrrolidine-Substituted Derivatives (e.g., MDPV): The incorporation of a bulky, nitrogen-containing pyrrolidine ring creates severe steric hindrance. The molecule binds with high affinity to the transporter's orthosteric site but cannot translocate. Consequently, it acts as a pure reuptake inhibitor, trapping monoamines in the synapse without inducing efflux.

Monoamine_Modulation A Substituted Phenylpropanone (β-keto phenethylamine) B Ring-Substituted (e.g., Mephedrone) A->B Small R-groups C Pyrrolidine-Substituted (e.g., MDPV) A->C Bulky N-alkyl groups D Transporter Substrate (DAT/SERT/NET) B->D Translocates pore E Transporter Blocker (DAT/NET) C->E Steric hindrance F Reverse Transport (Monoamine Efflux) D->F Reverses flux G Reuptake Inhibition (Synaptic Accumulation) E->G Blocks uptake

Caption: Mechanistic divergence of substituted phenylpropanones at monoamine transporters.

Epigenetic Targeting: Non-Nucleoside DNMT3A Inhibition

Beyond neuropharmacology, the propiophenone backbone has been elegantly repurposed in oncology. DNA methyltransferase 3A (DNMT3A) is a critical epigenetic enzyme frequently dysregulated in cancer. Traditional inhibitors are nucleoside analogs, which suffer from poor bioavailability and high toxicity.

High-throughput screening has identified specific propiophenone derivatives as potent, non-nucleoside DNMT3A inhibitors. According to 3 [3], the causality of this inhibition relies on the molecule acting as a "pre-inhibitor." In an aqueous physiological environment, the propiophenone undergoes an elimination reaction to form a highly reactive Michael acceptor in situ. This electrophile subsequently undergoes a nucleophilic attack by the catalytic cysteine residue of DNMT3A, resulting in irreversible covalent inhibition.

DNMT3A_Inhibition S1 Propiophenone Derivative (Pre-inhibitor) S2 In Situ Conversion (Chemical Optimization) S1->S2 Aqueous Buffer S3 Reactive Michael Acceptor (Electrophile) S2->S3 Elimination Reaction S4 Covalent Binding (DNMT3A Catalytic Cysteine) S3->S4 Nucleophilic Attack S5 Epigenetic Modulation (DNA Methylation Blocked) S4->S5 Enzyme Inactivation

Caption: In situ formation of Michael acceptors from propiophenones for DNMT3A inhibition.

Antimicrobial and Anti-Inflammatory Profiling

The synthetic versatility of the phenylpropanone core also allows for the integration of heterocyclic moieties, yielding potent antimicrobial agents. The synthesis of benzimidazol-1-yl-1-phenylpropanone analogs has demonstrated exceptional bactericidal activity.

Research indicates that the incorporation of electron-withdrawing groups (e.g., fluorine or nitro groups) on the benzylidene ring significantly modulates the lipophilicity of the propiophenone scaffold 4. This structural tuning enhances the molecule's ability to penetrate bacterial lipid bilayers, leading to the disruption of intermolecular interactions within the cell membrane. Furthermore, brominated propiophenones have shown dual-action potential, exhibiting both antimicrobial efficacy and the ability to inhibit NF-κB signaling pathways for anti-inflammatory effects 5.

Quantitative Biological Activity Summary
Compound ClassSpecific DerivativePrimary Biological TargetActivity MetricMechanism of Action
Ring-Substituted MephedroneDAT / SERT / NETEC50: ~50–100 nMTransporter Substrate (Releaser)
Pyrrolidine-Substituted MDPVDAT / NETIC50: ~10–50 nMTransporter Inhibitor (Blocker)
Propiophenone Precursor Compound 33DNMT3A (Epigenetic)IC50: 2.1 μMCovalent Michael Acceptor
Benzimidazol-1-yl Analog Compound 6gE. coli / S. aureusMIC: 3.125 μg/mLMembrane Disruption

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, assay protocols must be designed not just to yield a data point, but to internally validate the mechanism of action. Below are two field-proven methodologies for evaluating substituted phenylpropanones.

Protocol A: In Vitro Monoamine Transporter Efflux Assay (Mechanism Validation)

Objective: Differentiate whether a phenylpropanone derivative acts as a transporter substrate (releaser) or an inhibitor (blocker).

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT (hDAT) in 96-well plates.

  • Radioligand Loading: Pre-incubate cells with [³H]MPP+ (a radiolabeled substrate) for 30 minutes to load the intracellular vesicles. Wash thoroughly to remove extracellular radioligand.

  • Compound Addition & Ionophore Challenge:

    • Causality: Transporter-mediated efflux is fundamentally dependent on the transmembrane sodium gradient.

    • Action: Introduce the test phenylpropanone derivative (10 μM) in the presence and absence of Monensin (10 μM), a sodium ionophore that collapses the sodium gradient.

  • Scintillation Counting: Collect the extracellular buffer after 15 minutes and measure [³H]MPP+ efflux via liquid scintillation.

  • System Validation: If the test compound is a true substrate (e.g., Mephedrone), the monensin-induced gradient collapse will drastically augment the efflux of the radioligand. If the compound is merely a blocker (e.g., MDPV), the efflux rate remains unchanged relative to baseline. This differential response self-validates the compound's specific mechanism of action.

Protocol B: High-Throughput DNMT3A Enzymatic Inhibition Assay

Objective: Quantify the epigenetic inhibitory potency of propiophenone pre-inhibitors.

  • Pre-Incubation Phase (Critical Step):

    • Causality: The propiophenone scaffold acts as a prodrug and requires time in an aqueous buffer (pH 7.4) to undergo a base-catalyzed elimination reaction, generating the active Michael acceptor.

    • Action: Incubate the test compound in the assay buffer for 30 minutes at 37°C prior to adding the enzyme.

  • Enzyme & Substrate Addition: Add recombinant catalytic DNMT3A, S-adenosylmethionine (SAM) as the methyl donor, and a biotinylated hemimethylated DNA substrate. Incubate for 1 hour.

  • Detection: Transfer the reaction to a streptavidin-coated microplate. Use a highly specific anti-5-methylcytosine antibody conjugated to HRP for colorimetric or luminescent detection of methylated DNA.

  • System Validation: Run a parallel control where the 30-minute pre-incubation step is omitted (direct addition of compound, enzyme, and DNA). The un-incubated well must yield a significantly higher apparent IC50 (lower potency). This differential self-validates that the inhibition is driven by the in situ generated electrophile rather than the parent propiophenone backbone.

References

  • Neuropharmacology of Synthetic Cathinones Source: PMC - NIH URL
  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release Source: PMC - NIH URL
  • Design and synthesis of new non nucleoside inhibitors of DNMT3A Source: PubMed - NIH URL
  • Benzimidazol‐1‐yl‐1‐phenylpropanone Analogs as Potent Antimicrobial Agents: Rational Design and Synthesis Source: ResearchGate URL
  • Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide Source: Benchchem URL

Sources

Exploratory

The Azepane Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility offer significant advantages in the design of novel therapeutics, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[3][4] With a significant presence in over 20 FDA-approved drugs, particularly those targeting the central nervous system (CNS), the azepane motif is a validated starting point for drug discovery campaigns.[5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of azepane-containing compounds, grounded in field-proven insights. We will explore the causal relationships behind synthetic strategies, dissect the impact of structural modifications on biological activity across various therapeutic areas, and provide detailed, self-validating experimental protocols to empower researchers in this dynamic field.

The Azepane Core: A Privileged Structure in Medicinal Chemistry

The utility of the azepane scaffold stems from its distinct stereochemical properties. Unlike flat, aromatic systems, the saturated seven-membered ring is non-planar and exists in multiple low-energy conformations (e.g., chair, boat, twist-boat).[4] This conformational diversity is not a liability but a crucial asset; it allows molecules incorporating this scaffold to adapt and bind optimally to complex protein surfaces.[3][4] The ability to introduce substituents at various positions on the ring provides a powerful tool to lock the molecule into a specific bioactive conformation, thereby enhancing potency and selectivity.[3] This inherent three-dimensionality is a key factor in navigating beyond the often-crowded chemical space of five- and six-membered heterocycles, offering novel intellectual property landscapes.[7][8]

Enabling SAR Studies: Synthetic Strategies and Methodologies

A robust SAR exploration is contingent upon the synthetic accessibility of a diverse library of analogues. The choice of a synthetic route is therefore a critical first step, dictating the types of structural modifications that can be readily achieved. Several powerful methods have been developed for the synthesis of the azepane core.[9]

Key Synthetic Approaches
  • Ring-Closing Metathesis (RCM): This method is a cornerstone for forming medium-sized rings due to its high functional group tolerance and predictable outcomes. It involves the cyclization of an acyclic diene precursor, typically catalyzed by a ruthenium-based complex. The causality for its frequent use lies in the commercial availability of diverse diene precursors and the reliability of the ring-closure step.[10]

  • Beckmann Rearrangement: A classic and effective method, this reaction transforms a cyclohexanone oxime into a seven-membered lactam (an azepan-2-one).[11] This approach is particularly valuable as the resulting lactam is a versatile intermediate that can be further functionalized or reduced to the parent azepane. The choice of this method is often driven by the ready availability of substituted cyclohexanones.

  • Dearomative Ring Expansion: A more recent and innovative strategy involves the photochemical dearomative expansion of nitroarenes.[8] This method allows for the rapid construction of complex, polysubstituted azepanes from simple aromatic starting materials in just two steps. This approach is chosen when the goal is to access highly functionalized and novel azepane cores that would be challenging to synthesize via traditional linear routes.[8]

Experimental Protocol: Synthesis of an N-Substituted Azepane via RCM and Reduction

This protocol describes a self-validating, two-step sequence. The initial RCM provides a cyclic enamine, which is then reduced to the saturated azepane. Each step includes purification and assumes characterization (e.g., NMR, MS) would be performed to confirm the structure before proceeding.

Step 1: Synthesis of the Diene Precursor

Causality: This step constructs the linear precursor required for the key ring-closing reaction. Aza-Michael addition followed by allylation is a reliable method for creating the necessary 1,6-diene structure.[10]

  • Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM (3x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Dissolve the resulting crude amine in DCM (0.5 M) and add TEA (1.5 eq).[10]

    • Cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Wash the mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the diene precursor.[10]

Step 2: Ring-Closing Metathesis and Reduction

Causality: RCM efficiently forms the seven-membered ring. The subsequent hydrogenation reduces both the double bond within the ring and any reducible protecting groups, yielding the final saturated heterocycle.

  • Materials: Diene precursor, Grubbs II catalyst, anhydrous DCM, Palladium on carbon (Pd/C, 10%), methanol (MeOH), hydrogen gas.

  • Procedure (RCM):

    • Dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM (0.01 M).

    • Add Grubbs II catalyst (5 mol%).

    • Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring by TLC.

    • Cool the reaction and quench with a few drops of ethyl vinyl ether.

    • Concentrate the mixture and purify by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.[10]

  • Procedure (Reduction):

    • Dissolve the tetrahydroazepine derivative (1.0 eq) in MeOH (0.1 M).[10]

    • Add Pd/C (10 wt%) to the solution.

    • Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite®, washing thoroughly with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude azepane, which can be further purified if necessary.[10]

Visualization: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Modification A Acyclic Starting Materials (e.g., Allylamine, Acrylate) B Linear Diene Precursor A->B e.g., Allylation C Ring-Closing Metathesis (RCM) B->C D Unsaturated Azepine C->D E Reduction / Derivatization D->E F Saturated Azepane Core E->F G Final Bioactive Compound F->G Functionalization G cluster_0 Cell Membrane cluster_1 Enzymatic Cleavage cluster_2 Pathological Outcome APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 sAPPβ cleavage gSecretase γ-secretase BACE1->gSecretase C99 fragment Abeta Amyloid-β (Aβ) Peptide gSecretase->Abeta Aβ release Plaques Amyloid Plaques Abeta->Plaques Aggregation Azepane Azepane-Based BACE1 Inhibitor Azepane->BACE1 Inhibition

Caption: Inhibition of Amyloid-β Production by Azepane-based BACE1 Inhibitors. [1] This pathway illustrates how an azepane-containing inhibitor blocks the first critical step in the amyloidogenic pathway, preventing the generation of the Aβ peptide that leads to plaque formation in Alzheimer's disease. [1]

Conclusion and Future Perspectives

The azepane scaffold is a proven and powerful tool in drug discovery, offering a unique combination of three-dimensionality and synthetic tractability. Key SAR insights consistently demonstrate that while the core provides a valuable framework, the precise control over stereochemistry and the nature and placement of substituents are paramount for achieving high potency and selectivity. [3][6] Future research will likely focus on several key areas:

  • Stereoselective Synthesis: Developing new methods to access enantiomerically pure azepanes will be crucial, as different enantiomers often exhibit vastly different biological activities and off-target effects. [6]* Novel Scaffolds: Exploring new fused and spirocyclic azepane systems will open up uncharted areas of chemical space. [7]* Computational Modeling: Integrating molecular docking and dynamic simulations will allow for a more predictive, rational approach to designing the next generation of azepane-based therapeutics. [4][5] By leveraging the foundational principles outlined in this guide, researchers are well-equipped to unlock the full potential of azepane-containing compounds in the development of novel and effective medicines.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2018). European Journal of Medicinal Chemistry.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). Benchchem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold. (2025). Benchchem.
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. (2025). Benchchem.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis Online.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals Blog.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (2022).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PMC.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2023). The University of Manchester.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).

Sources

Foundational

A Technical Guide to Novel Azepane Derivatives for Drug Discovery: From Privileged Scaffold to Preclinical Candidate

Executive Summary The azepane ring, a seven-membered nitrogen-containing heterocycle, has cemented its status as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure, conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azepane ring, a seven-membered nitrogen-containing heterocycle, has cemented its status as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility make it an invaluable core for developing novel therapeutics.[1][3][4] With over 20 FDA-approved drugs featuring this motif, the azepane scaffold has demonstrated broad pharmacological utility across a range of diseases, including cancer, central nervous system (CNS) disorders, and inflammatory conditions.[5] This guide provides an in-depth technical overview for drug discovery professionals, detailing advanced synthetic methodologies, key structure-activity relationships (SARs), and robust experimental protocols for the evaluation of novel azepane derivatives. We will explore the causality behind strategic synthetic choices and the self-validating nature of integrated biological assays, offering a field-proven perspective on harnessing the full potential of this versatile chemical entity.

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

The azepane framework is a saturated seven-membered carbocycle containing a nitrogen atom. This structure is not merely a passive molecular skeleton; its distinct stereoelectronic properties are fundamental to its success in drug design. Unlike flat, aromatic systems, the azepane ring adopts a variety of low-energy conformations (e.g., chair, boat, twist-boat), allowing its substituents to be projected into three-dimensional space. This spatial diversity is critical for establishing precise and high-affinity interactions with complex biological targets.[4]

The success of azepane-based drugs is well-documented. Notable examples include:

  • Tolazamide , an oral blood glucose-lowering drug for type 2 diabetes.[3]

  • Azelastine , a potent, second-generation histamine H1 antagonist used for allergic rhinitis.[3]

  • Balanol , a natural product ATP-competitive inhibitor of protein kinase C (PKC), which has served as a scaffold for developing potent anti-cancer agents.[3][6]

The proven track record of these and other compounds underscores the value of the azepane core, motivating continued exploration of its chemical space for next-generation therapeutics.[5]

Advanced Synthetic Strategies for Azepane Derivatives

The ability to efficiently synthesize diverse libraries of azepane derivatives is paramount to any drug discovery program. Modern organic chemistry offers a sophisticated toolkit for this purpose, moving beyond classical methods to include highly stereoselective and efficient reactions. The choice of synthetic route is a critical decision, directly impacting the novelty, diversity, and patentability of the resulting compounds.

Core Scaffold Synthesis: Building the Seven-Membered Ring

Several robust strategies exist for constructing the azepane core, each with distinct advantages.

  • Ring-Expansion Reactions: This is a powerful method for generating azepanes from more readily available precursors, such as piperidines. The key advantage is the ability to transfer existing stereochemistry from the starting material to the product, which is crucial for controlling the final compound's pharmacology.[7]

  • Dearomative Ring Expansion: A cutting-edge approach involves the photochemical dearomative ring expansion of simple nitroarenes.[8] Mediated by blue light, this process converts a six-membered aromatic ring into a seven-membered azepane framework in two steps, providing rapid access to complex and previously unexplored chemical space.[8]

  • Cycloaddition Reactions: Intermolecular hetero-[5+2] cycloadditions provide a convergent and highly efficient route to densely functionalized azepanes.[9] This strategy allows for the rapid assembly of complex structures from simpler building blocks.

  • Sequential Catalysis: An elegant method for creating fused azepine derivatives involves a sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement.[10] This one-pot process forms complex polycyclic systems with high diastereoselectivity.[10]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Azepane Products A Piperidines M1 Piperidine Ring Expansion A->M1 [19] B Nitroarenes M2 Photochemical Dearomatization B->M2 [20] C Dienyltriazoles M3 Rh(II)-Catalyzed Cyclopropanation / Aza-Cope C->M3 [15] D Oxidopyrylium Ylides + Cyclic Imines M4 Hetero-[5+2] Cycloaddition D->M4 [12] P1 Substituted Azepanes (Stereochemistry Transferred) M1->P1 P2 Complex Polycyclic Azepanes M2->P2 P3 Fused Dihydroazepines M3->P3 P4 Highly Substituted Azepanes M4->P4

Key synthetic routes to the azepane core.
Functionalization and Library Development

With the core in hand, the next step is strategic functionalization to build a compound library for screening. Using versatile intermediates like Azepane-2,4-dione allows for a multitude of chemical transformations, including reductive aminations and N-alkylations, to systematically probe the chemical space around the scaffold and build robust Structure-Activity Relationships (SAR).[1]

Therapeutic Applications & Structure-Activity Relationship (SAR)

The true power of the azepane scaffold is realized in its diverse therapeutic applications. By modifying the substituents on the ring, medicinal chemists can tune the compound's properties to achieve high potency and selectivity for a specific biological target.

Oncology

Azepane derivatives have emerged as promising anti-cancer agents by targeting key signaling pathways often dysregulated in cancer.[11][12]

  • Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[13] The natural product (-)-balanol, with its azepane core, is a potent inhibitor of the Akt-related protein kinase C.[6] Structure-based optimization of balanol derivatives led to the discovery of highly potent and plasma-stable PKB-α inhibitors, demonstrating that replacing a metabolically liable ester linkage with a more robust moiety was key to improving pharmacokinetic properties.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Azepane Azepane-Based Inhibitors Azepane->Akt Inhibition [18]

Inhibition of the PI3K/Akt pathway by azepane derivatives.
Central Nervous System (CNS) Disorders

The conformational flexibility of azepanes makes them ideal for interacting with neurotransmitter receptors and transporters in the CNS.[2][4]

  • Monoamine Transporter Inhibition: A recent screening campaign identified a chiral bicyclic azepane, (R,R)-1a, as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters.[14] SAR studies revealed that the (R,R)-enantiomer was approximately 26-fold more active than the (S,S)-enantiomer, highlighting the critical importance of stereochemistry for potent activity.[14] This class of compounds shows potential for treating neuropsychiatric disorders.[14]

  • Vasopressin V1a Receptor Antagonism: Clinical candidates like SRX246, a CNS-penetrating V1a receptor antagonist, are being evaluated for treating neuropsychiatric symptoms in Huntington's disease, PTSD, and Intermittent Explosive Disorder.[15] These compounds have been shown to reduce measures of aggression, stress, and anxiety in preclinical models.[15]

Compound/SeriesTarget(s)Key SAR FindingTherapeutic Potential
Balanol Analogs PKB-α (Akt1)Replacement of the ester linkage improved plasma stability while retaining nanomolar potency.[6]Oncology
(R,R)-1a NET, DAT, SERTThe (R,R) stereoisomer is 26-fold more potent for NET inhibition than the (S,S) isomer.[14]CNS Disorders
SRX246 Vasopressin V1a ReceptorHigh affinity and selectivity for the V1a receptor allows for CNS penetration and targeted activity.[15]PTSD, Huntington's
Fused Azepines COX-1/COX-2Specific substitutions on the aryl moiety led to high selectivity for COX-2 over COX-1.[16]Anti-inflammatory
Anti-inflammatory Activity

Azepane derivatives have been successfully designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By incorporating specific functionalized aryl and heterocyclic moieties onto a hexahydropyrimido[1,2-a]azepine scaffold, researchers developed compounds with high selectivity for COX-2, potentially offering a safer anti-inflammatory profile compared to non-selective NSAIDs.[16]

Essential Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows represent field-proven methodologies for advancing an azepane-based project from synthesis to biological validation.

G cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation cluster_decision Decision & Optimization S1 Protocol 1: Synthesis of Azepane Core S2 Purification (Chromatography, Recrystallization) S1->S2 S3 Structural Characterization (NMR, MS, X-Ray) S2->S3 B1 Protocol 2: In Vitro Target Engagement (e.g., Kinase Assay) S3->B1 Test Compound B2 Protocol 3: Cellular Activity Assay (e.g., MTT Cytotoxicity) B1->B2 B3 ADME/Tox Profiling (e.g., Plasma Stability) B2->B3 D1 Analyze SAR Data B3->D1 D2 Lead Optimization (Design Next Generation) D1->D2 D3 Advance to In Vivo Studies D1->D3 Promising Candidate D2->S1 Iterative Cycle

Integrated workflow for azepane drug discovery.
Protocol 1: Representative Synthesis of a Fused Azepine Derivative

(Based on Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement[10])

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the dienyl-substituted 1-sulfonyl-1,2,3-triazole (1.0 eq) and anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add the Rh(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) to the solution.

  • Reaction Execution: Heat the mixture to the specified temperature (e.g., 40-80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours, signaled by the evolution of N₂ gas and consumption of the starting triazole.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure fused dihydroazepine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

(Based on standard cell viability protocols[13])

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test azepane derivative in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Challenges and Future Directions

Despite the successes, challenges remain. Achieving high stereoselectivity and regioselectivity during synthesis is a persistent hurdle that requires sophisticated catalytic systems.[7] Furthermore, early-stage leads can suffer from poor pharmacokinetic properties, such as the plasma instability observed in initial balanol derivatives, necessitating iterative medicinal chemistry efforts to resolve.[6]

The future of azepane-based drug discovery is bright. The development of novel synthetic methods, like the dearomative ring expansion, is unlocking access to previously inaccessible chemical space.[8] There is a significant opportunity to apply the azepane scaffold to new therapeutic areas, including antiviral and antiparasitic agents.[17] Moreover, a growing emphasis on green chemistry principles will drive the development of more sustainable and efficient synthetic routes.[2]

Conclusion

The azepane scaffold is a time-tested and highly fruitful starting point for drug discovery. Its unique three-dimensional structure provides a framework for designing potent and selective modulators of a wide range of biological targets. By leveraging advanced synthetic strategies, building detailed structure-activity relationships, and employing rigorous biological evaluation protocols, researchers can continue to unlock the therapeutic potential of novel azepane derivatives. As we continue to innovate in synthetic chemistry and deepen our understanding of disease biology, the azepane ring is poised to remain a central and privileged structure in the development of future medicines.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • The Use of Azepane-2,4-dione in Medicinal Chemistry. (n.d.). BenchChem.
  • Azepines: Synthesis and Medicinal Uses. (2023). Scribd.
  • Recent advances in anticancer chemotherapeutics based upon azepine scaffold. (2016). Anti-Cancer Agents in Medicinal Chemistry.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025).
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.
  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. (2016). PubMed.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (2022). Scilit.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.).
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (n.d.). BenchChem.
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). European Journal of Medicinal Chemistry.
  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (n.d.). PMC.
  • Synthesis of New Hexahydropyrimido[1,2-a]azepine Derivatives Bearing Functionalized Aryl and Heterocyclic Moieties As Anti-Inflammatory Agents. (2021). Taylor & Francis Online.
  • Synthesis of azepane derivatives 4 by a sequence of asymmetric... (n.d.).
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). Journal of Medicinal Chemistry.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (2002). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024).
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis Online.
  • Commercially available drugs contain azepine derivatives. (n.d.).
  • Clinical Candid

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(4-(Azepan-1-YL)phenyl)propan-1-one

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-(4-(Azepan-1-YL)phenyl)propan-1-one. The method utilizes reversed-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-(4-(Azepan-1-YL)phenyl)propan-1-one. The method utilizes reversed-phase chromatography with UV detection, which is optimized for high sensitivity, specificity, and efficiency. The entire protocol, from method development to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented.[1][2][3][4] This provides researchers, quality control analysts, and drug development professionals with a reliable framework for the quantitative analysis of this compound in various sample matrices.

Introduction and Chromatographic Considerations

1-(4-(Azepan-1-YL)phenyl)propan-1-one is an aromatic ketone containing a tertiary amine within an azepane ring. The accurate quantification of this molecule is crucial for research, process control, and quality assurance in pharmaceutical development. The development of a reliable analytical method requires a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: The molecule consists of a moderately non-polar propiophenone core and a saturated heterocyclic azepane group. This structure makes it an ideal candidate for reversed-phase HPLC, where separation is driven by hydrophobic interactions with a non-polar stationary phase.[5]

  • UV Absorbance: The conjugated system of the phenyl ketone group provides a strong chromophore, essential for sensitive UV detection. The parent compound, propiophenone, exhibits a UV maximum (λmax) around 250 nm.[6][7] This region was selected as the starting point for detection wavelength optimization.

  • Ionization (pKa): The tertiary amine in the azepane ring is basic. The pKa of azepane is approximately 11.0.[8] At neutral or high pH, the amine can be partially or fully deprotonated, leading to potential peak tailing due to interactions with residual silanols on silica-based columns. To ensure a single, stable ionic form and achieve excellent peak symmetry, it is critical to control the mobile phase pH. By setting the pH at least two units below the pKa (e.g., pH < 9), the amine will be consistently protonated. An acidic mobile phase (pH 2.5-4.0) is therefore optimal for robust and reproducible chromatography.[9][10]

Based on these considerations, a reversed-phase HPLC method using a C18 stationary phase, an acidic mobile phase, and UV detection was developed and validated.

HPLC Method Development and Optimization

The primary objective was to achieve a symmetric peak for the analyte with a reasonable retention time, well-resolved from any potential impurities or matrix components.

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography and was chosen as the initial stationary phase due to its hydrophobicity, which is well-suited for retaining the target analyte.

  • Mobile Phase Selection: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[9] A phosphate buffer was selected to maintain a consistent acidic pH, ensuring the analyte remains in its protonated state for optimal peak shape.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase confirmed a strong absorbance at 252 nm, which was selected for quantification to maximize sensitivity.

  • Optimization: A scouting gradient was initially performed to determine the approximate elution conditions. The gradient was then refined to an isocratic method to simplify the protocol and improve reproducibility. The final mobile phase composition of acetonitrile and phosphate buffer was optimized to achieve a retention time of approximately 5-7 minutes, ensuring sufficient separation from the solvent front without unnecessarily long run times.

G cluster_dev Method Development Workflow A Analyte Characterization (Structure, pKa, UV λmax) B Initial Column & Mobile Phase Selection (C18, ACN/H2O, Acidic pH) A->B Guides initial choices C Wavelength Selection (Scan for λmax) B->C Prepare standard D Scouting Gradient Run (0-100% ACN) C->D Determine optimal detection E Optimization of Mobile Phase (Isocratic Hold, Buffer pH & Strength) D->E Determine elution % F Flow Rate & Temperature Optimization E->F Fine-tune resolution & peak shape G Finalized Robust Method F->G Confirm performance

Caption: Logical workflow for HPLC method development.

Optimized Chromatographic Conditions

The final, optimized parameters for the quantification of 1-(4-(Azepan-1-YL)phenyl)propan-1-one are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄) (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 252 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Method Validation Protocol

The optimized method was fully validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][4][11] The validation encompassed specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

G cluster_val ICH Q2(R1) Method Validation Validation Validated HPLC Method Suitability for Intended Purpose Specificity Specificity Analyte vs. Placebo & Degradants Validation->Specificity Linearity Linearity & Range R² ≥ 0.999 50-150% of Target Validation->Linearity Accuracy Accuracy % Recovery 80, 100, 120% Levels Validation->Accuracy Precision Precision %RSD Repeatability (n=6) Intermediate (Inter-day) Validation->Precision Sensitivity Sensitivity LOD (S/N=3) LOQ (S/N=10) Validation->Sensitivity Robustness Robustness Deliberate Small Changes pH, Flow Rate, % Organic Validation->Robustness

Caption: Key parameters for analytical method validation.

Step-by-Step Experimental Protocols

Reagent and Solution Preparation
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid (H₃PO₄).

  • Mobile Phase Preparation: Mix acetonitrile and the prepared pH 3.0 phosphate buffer in a 55:45 volume/volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the prepared Mobile Phase as the diluent for all standard and sample preparations.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(4-(Azepan-1-YL)phenyl)propan-1-one reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration represents the 100% level for validation studies.

  • Sample Preparation: Prepare sample solutions by dissolving the material containing the analyte in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before initiating any validation run, perform five replicate injections of the Working Standard Solution (100 µg/mL) to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Validation Experiments
  • Specificity: Inject the diluent, a placebo solution, and a spiked sample solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity and Range: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for each set and for the combined data.

  • LOD and LOQ: Determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantification (LOQ), typically by injecting serially diluted solutions of the standard.

  • Robustness: Deliberately vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on system suitability parameters.

Results and Discussion

The developed method successfully met all pre-defined acceptance criteria as per the ICH Q2(R1) guideline.

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interference at analyte RT
Linearity (R²) 0.9998≥ 0.999
Range 50 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability (n=6)0.45%≤ 2.0%
- Intermediate Precision0.78%≤ 2.0%
LOQ 0.5 µg/mLS/N ≥ 10
LOD 0.15 µg/mLS/N ≥ 3
Robustness System suitability criteria passedSST criteria met

The results demonstrate that the method is highly specific, linear, accurate, and precise for the intended analytical range. The low LOD and LOQ values indicate excellent sensitivity. The method's robustness was confirmed, as minor, deliberate changes to the chromatographic conditions did not significantly impact the results, ensuring reliable performance during routine use.

Conclusion

A simple, rapid, and reliable isocratic reversed-phase HPLC method has been successfully developed and validated for the quantification of 1-(4-(Azepan-1-YL)phenyl)propan-1-one. The method adheres to the rigorous standards of the ICH Q2(R1) guideline, proving its suitability for routine quality control and quantitative analysis in a regulated environment. The comprehensive protocols provided herein can be directly implemented by analytical laboratories.

References

  • ICH. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada.
  • ICH. Quality Guidelines. International Council for Harmonisation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • National Center for Biotechnology Information. (n.d.). Azepane. PubChem.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • DrugFuture. (n.d.). Propiophenone. DrugFuture.com.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • EvitaChem. (n.d.). Buy 1-(4-(Azepan-1-YL)phenyl)propan-1-one (EVT-14194045). EvitaChem.
  • Thieme. (n.d.). Azepines.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Agilent Technologies. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Agilent.
  • SpectraBase. (n.d.). propiophenone, semicarbazone - Optional[UV-VIS] - Spectrum. SpectraBase.
  • SpectraBase. (n.d.). 4',4'''-ethylenedipropiophenone - Optional[UV-VIS] - Spectrum. SpectraBase.
  • Pearson+. (n.d.). How can you use UV spectroscopy to distinguish between the compou.... Study Prep in Pearson+.
  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-phenyl-. NIST WebBook.
  • PharmaCompass. (n.d.). AZEPAN | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • National Center for Biotechnology Information. (n.d.). N-Methylazepane. PubChem.
  • YouTube. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes.

Sources

Application

Application Note: Utilizing 1-(4-(Azepan-1-YL)phenyl)propan-1-one as a Privileged Scaffold in Kinase Inhibitor Screening

Executive Summary & Mechanistic Rationale In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of a versatile, pharmacologically favorable core scaffold is the most critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of a versatile, pharmacologically favorable core scaffold is the most critical determinant of a program’s success. 1-(4-(Azepan-1-YL)phenyl)propan-1-one has emerged as a highly valuable building block in the development of targeted kinase inhibitors.

Chemically, this compound is a ketone characterized by a central phenyl ring substituted with a seven-membered nitrogen heterocycle (azepane) and a propan-1-one moiety ()[1]. The rationale for utilizing this specific architecture in kinase screening is rooted in its unique structural thermodynamics:

  • The Azepane Ring (Conformational Puckering): Unlike rigid 6-membered piperidines, the 7-membered azepane ring possesses greater conformational flexibility, often adopting a twist-chair conformation. This puckering projects the basic nitrogen lone pair into the solvent-exposed region of the kinase ATP-binding pocket. This specific geometry has been proven to improve brain penetration, overcome hERG toxicity liabilities, and enhance the pharmacokinetic (PK) profiles of inhibitors targeting kinases like ASK1 and pan-PIM (; )[2][3].

  • The Propan-1-one Handle: The carbonyl group acts as a potent hydrogen-bond acceptor, capable of anchoring the molecule to the backbone amides of the kinase hinge region (e.g., interacting with the hinge residues of CHK1 or ASK1) ()[4]. Furthermore, the ketone serves as a synthetic vector for reductive amination or aldol condensations, allowing rapid generation of diverse inhibitor libraries.

Workflow A 1-(4-(Azepan-1-YL)phenyl) propan-1-one Scaffold B Chemical Derivatization (Aldol / Amination) A->B C Library Generation (>500 Analogs) B->C D TR-FRET Primary Screen (ATP at Km) C->D E Hit Validation (Dose-Response IC50) D->E F Lead Optimization (PK/PD & Selectivity) E->F

Fig 1. Workflow for derivatizing and screening the azepane-phenyl-propanone scaffold.

Target Application: Modulating the ASK1 Signaling Cascade

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key mediator of cellular stress, driving neuroinflammation and apoptosis. Inhibiting this pathway requires molecules that can cross the blood-brain barrier (BBB) while maintaining high target selectivity ()[3]. Derivatives of the 1-(4-(Azepan-1-YL)phenyl)propan-1-one scaffold are uniquely suited for this due to the lipophilic efficiency provided by the azepane moiety.

Pathway Stress Cellular Stress / ROS ASK1 ASK1 Kinase Stress->ASK1 MKK4 MKK4 / MKK7 ASK1->MKK4 Inhibitor Azepane Derivative (Inhibitor) Inhibitor->ASK1 Blocks ATP Pocket JNK JNK / p38 MKK4->JNK Apoptosis Apoptosis & Inflammation JNK->Apoptosis

Fig 2. ASK1 signaling cascade and the targeted inhibition mechanism.

Self-Validating TR-FRET Kinase Screening Protocol

To evaluate the efficacy of azepane-phenyl-propanone derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Aromatic ketones can occasionally exhibit auto-fluorescence; TR-FRET mitigates this via a time-delayed reading window, ensuring that transient background fluorescence decays before signal acquisition.

Reagent & Buffer Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

    • Causality Check:EGTA is strictly required to chelate trace calcium, preventing the activation of non-specific calcium-dependent proteases that could degrade the kinase. Tween-20 is critical; lipophilic azepane derivatives can form colloidal aggregates in aqueous solutions, leading to false-positive promiscuous inhibition. The detergent keeps the compounds in true solution. DTT maintains the kinase cysteine residues in a reduced, active state.

Step-by-Step Execution
  • Acoustic Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the azepane-derivative library (in 100% DMSO) into a 384-well low-volume white microplate.

    • Causality Check: Acoustic dispensing eliminates physical tip carryover and ensures a precise final DMSO concentration of 1%, which is universally tolerated by most kinases without causing denaturation. White plates are mandatory to maximize signal reflection for luminescence/TR-FRET assays.

  • Enzyme Addition & Pre-Incubation: Add 5 µL of 2X Kinase solution (e.g., recombinant ASK1 or PIM1) to the wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes.

    • Causality Check: This pre-incubation step is vital. It allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase pocket before the competing substrate (ATP) is introduced.

  • Substrate & ATP Addition: Add 5 µL of 2X ATP/Peptide Substrate mix to initiate the reaction.

    • Causality Check: The ATP concentration must be set exactly at the apparent Km​ for the specific kinase. Operating at Km​ balances the assay—it remains highly sensitive to ATP-competitive inhibitors (which these azepane derivatives are designed to be) while generating a robust signal window.

  • Reaction Quenching & Detection: After a 60-minute incubation, add 10 µL of TR-FRET detection buffer containing 20 mM EDTA, a Europium-labeled anti-phospho antibody, and an APC/ULight-labeled tracer.

    • Causality Check: EDTA instantly stops the kinase reaction by chelating the Mg²⁺ ions required for ATP hydrolysis.

  • Signal Acquisition: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

Assay Self-Validation Criteria (QC)

A protocol is only as good as its internal quality control. Every screening plate must be self-validating based on the following metrics:

  • Z'-Factor: Calculate using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A plate is only accepted if Z' 0.65 .

  • Signal-to-Background (S/B): Must be 5.0.

  • DMSO Tolerance: Control wells with 1% DMSO must show 5% deviation in kinase activity compared to buffer-only controls.

Quantitative Data Presentation

Below is a representative dataset demonstrating how functionalizing the 1-(4-(Azepan-1-YL)phenyl)propan-1-one scaffold impacts kinase inhibition across a panel. The addition of specific hydrogen-bond donors (like 2-aminopyrimidine) drastically improves potency against ASK1 and PIM1 while maintaining favorable lipophilic ligand efficiency (LLE).

Table 1: Representative Kinase Screening Profile of Azepane-Phenyl-Propanone Derivatives

Compound IDR-Group Substitution (on Propanone)ASK1 IC₅₀ (nM)PIM1 IC₅₀ (nM)Ligand Efficiency (LE)cLogPLLE (pIC₅₀ - cLogP)
Scaffold H (Unsubstituted)>10,000>10,0000.202.80< 2.2
Deriv-A 3-Pyridyl4501,2000.323.103.2
Deriv-B 4-Fluorophenyl853100.383.503.6
Deriv-C 2-Aminopyrimidine12450.453.204.7

Note: LLE > 4.0 is generally considered the threshold for a high-quality lead compound in kinase drug discovery.

References

  • Title: Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo Source: PubMed (ACS Journal of Medicinal Chemistry) URL: [Link]

  • Title: Discovery of SARxxxx92, a pan-PIM kinase inhibitor, efficacious in a KG1 tumor model Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies Source: PubMed (Molecular Cancer Therapeutics) URL: [Link]

Sources

Method

Advanced Continuous Flow Synthesis of Phenylpropanone Derivatives: Wacker Oxidation and Weinreb Amide Methodologies

Executive Summary & Rationale Phenylpropanone derivatives (such as 1-phenyl-2-propanone and highly substituted propiophenones) are critical upstream building blocks in the synthesis of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Phenylpropanone derivatives (such as 1-phenyl-2-propanone and highly substituted propiophenones) are critical upstream building blocks in the synthesis of active pharmaceutical ingredients (APIs), including cardiovascular agents, central nervous system therapeutics, and antiviral drug intermediates like Remdesivir[1].

Traditional batch syntheses of these compounds often encounter severe physical and chemical limitations. Aerobic oxidations suffer from poor gas-liquid mass transfer and the safety hazards of pressurized oxygen headspaces[2]. Conversely, nucleophilic additions using Grignard reagents are highly exothermic, leading to localized hot spots in batch reactors that degrade sensitive intermediates and promote impurity formation[3].

Continuous flow chemistry resolves these bottlenecks through process intensification. By leveraging micro-mixing, superior surface-area-to-volume ratios, and precise thermal control, flow reactors transform hazardous, low-yielding batch processes into safe, highly efficient, and scalable self-validating systems[3][4]. This application note details two state-of-the-art continuous flow protocols for phenylpropanone synthesis: the aerobic Wacker oxidation of allylbenzenes and the Grignard addition to Weinreb amides.

Mechanistic & Engineering Principles (The "Why")

Overcoming Mass Transfer in Aerobic Wacker Oxidations

The Tsuji-Wacker oxidation of allylbenzene to phenylacetone traditionally utilizes palladium catalysts and stoichiometric oxidants[5]. When substituting toxic stoichiometric oxidants with molecular oxygen (O2) to achieve a greener profile, the reaction becomes fundamentally limited by gas-liquid mass transfer. In continuous flow, this is solved using a "tube-in-tube" reactor . An inner tube made of a gas-permeable amorphous fluoropolymer (e.g., Teflon AF-2400) is pressurized externally with O2. The gas continuously permeates the membrane into the liquid phase, maintaining absolute saturation without forming explosive gas pockets, thereby driving the catalytic cycle forward efficiently and safely[2].

Exotherm Control and Intermediate Stability in Weinreb Amide Additions

The synthesis of substituted phenylpropanones via the addition of Grignard reagents to Weinreb amides (N-methoxy-N-methylamides) is favored because it prevents over-addition[1]. The causality lies in the formation of a stable metal-chelate tetrahedral intermediate; the magnesium ion is chelated by both the methoxy oxygen and the carbonyl oxygen, forming a stable 5-membered ring that will not collapse into a ketone until an aqueous quench is introduced[1][6]. However, the initial Grignard addition and the subsequent acid quench are violently exothermic. Continuous flow microreactors provide near-instantaneous heat dissipation. This prevents the thermal degradation of the tetrahedral intermediate, allowing the reaction to proceed safely at ambient temperatures rather than requiring the strict cryogenic cooling (-78°C) mandated in batch processing[3].

Protocol A: Continuous Aerobic Wacker Oxidation of Allylbenzenes

WackerFlow Allylbenzene Allylbenzene + Catalyst (Liquid Phase) TubeInTube Tube-in-Tube Membrane Reactor (Gas-Liquid Mixing) Allylbenzene->TubeInTube Oxygen O2 Gas (Pressurized) Oxygen->TubeInTube Permeation ResidenceCoil Residence Time Coil (60°C) TubeInTube->ResidenceCoil Separator In-line Phase Separator ResidenceCoil->Separator Product Phenylacetone Derivatives Separator->Product

Continuous flow setup for aerobic Wacker oxidation utilizing a tube-in-tube gas-liquid reactor.

System Setup & Reagents
  • Reactor: Tube-in-tube membrane reactor (Teflon AF-2400 inner tube) followed by a 10 mL perfluoroalkoxy (PFA) residence time coil.

  • Liquid Feed: Allylbenzene (1.0 M) in a 9:1 mixture of N,N-dimethylacetamide (DMA) and H2O. Catalyst loading: Pd(OAc)2 (5 mol%) and CuCl (15 mol%).

  • Gas Feed: Pure O2 gas regulated from a standard cylinder.

  • Process Analytical Technology (PAT): In-line ReactIR flow cell to monitor the appearance of the ketone carbonyl stretch (~1715 cm⁻¹).

Step-by-Step Methodology
  • System Priming: Flush the entire fluidic pathway with the DMA/H2O solvent mixture. Set the system back-pressure regulator (BPR) to 12 bar to ensure the liquid phase remains compressed and to prevent solvent boiling.

  • Gas Pressurization: Pressurize the outer shell of the tube-in-tube reactor with O2 gas to 10 bar[2]. The pressure differential ensures steady permeation into the liquid phase.

  • Thermal Equilibration: Submerge the PFA residence time coil in a heating bath set to 60°C.

  • Reaction Initiation: Engage the HPLC pump to deliver the liquid feed (Allylbenzene + Catalysts) at a flow rate of 0.5 mL/min, achieving a residence time of 20 minutes in the heated coil.

  • In-Line Validation: Monitor the ReactIR output. A steady-state plateau of the 1715 cm⁻¹ signal indicates the system has reached equilibrium and is self-validating the conversion.

  • Purification: Route the reactor effluent directly into an in-line liquid-liquid extraction (FLLEX) module or a metal-scavenging cartridge (e.g., QuadraPure) to seamlessly remove the Pd/Cu catalysts[4].

Protocol B: Continuous Flow Grignard Addition to Weinreb Amides

WeinrebFlow Weinreb Weinreb Amide (0.5 M in THF) TMixer High-Shear T-Mixer Weinreb->TMixer Grignard MeMgBr (1.0 M in THF) Grignard->TMixer Reactor PFA Residence Coil (20°C) TMixer->Reactor Quench In-line Quench (1M HCl) Reactor->Quench Product Substituted Phenylpropanone Quench->Product

Flow chemistry workflow for the highly exothermic Grignard addition to Weinreb amides.

System Setup & Reagents
  • Reactor: Two precision syringe pumps, a high-shear micromixer (T-mixer), a 5 mL PFA residence coil, and a secondary T-mixer for quenching.

  • Feed A: N-methoxy-N-methyl-3-phenylpropanamide (0.5 M in anhydrous THF).

  • Feed B: Methylmagnesium bromide (MeMgBr, 1.0 M in THF).

  • Quench Feed: 1.0 M aqueous HCl.

Step-by-Step Methodology
  • System Preparation: Dry the reactor system by flushing with anhydrous THF under a nitrogen atmosphere.

  • Thermal Control: Submerge the primary PFA residence coil in a water bath maintained at 20°C. Note: The superior heat transfer of the microreactor safely absorbs the Grignard exotherm, eliminating the need for the -10°C to -15°C cooling required in batch equivalents[1][3].

  • Reagent Mixing: Pump Feed A at 1.0 mL/min and Feed B at 0.6 mL/min (delivering 1.2 equivalents of Grignard) into the high-shear T-mixer. The high mixing efficiency prevents localized concentration gradients.

  • Residence Time: The mixture flows through the 5 mL PFA coil, yielding a residence time of ~3.1 minutes. This rapid processing dramatically accelerates the 5–6 hour reaction times typical of batch protocols[1][6].

  • In-Line Quenching: At the end of the residence coil, introduce the 1.0 M HCl quench stream via the secondary T-mixer at 2.0 mL/min. This breaks down the metallated tetrahedral intermediate, releasing the phenylpropanone product[3].

  • Phase Separation: Pass the quenched biphasic mixture through an in-line membrane phase separator to isolate the organic phase containing the pure ketone.

Quantitative Process Comparison

The transition from batch to continuous flow yields significant improvements in reaction kinetics, safety, and product purity. The table below summarizes the quantitative advantages observed when synthesizing phenylpropanone derivatives.

Process ParameterBatch Wacker OxidationFlow Wacker OxidationBatch Weinreb GrignardFlow Weinreb Grignard
Residence / Reaction Time 12 – 24 hours20 minutes 5 – 6 hours~3 minutes
Temperature Control ± 5.0 °C (Hot spots common)± 0.1 °C (Isothermal)Requires -15 °C to 0 °C20 °C (Ambient)
Safety Profile High Risk (Pressurized O2 headspace)Safe (Membrane permeation)High Risk (Thermal runaway)Safe (Micro-mixing heat dissipation)
Typical Yield 65% – 75%88% – 95% 70% – 80%92% – 97%
Scalability Limited by gas-liquid interfacial areaHigh (Numbering-up/Continuous run)Limited by heat removalHigh (Continuous throughput)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-(4-(Azepan-1-yl)phenyl)propan-1-one

Welcome to the Application Scientist Support Center. This technical guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies for the rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies for the robust synthesis of 1-(4-(azepan-1-yl)phenyl)propan-1-one.

Reaction Design & Mechanistic Causality

The construction of the aryl C–N bond in 1-(4-(azepan-1-yl)phenyl)propan-1-one is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) . While 1 are powerful tools for coupling unactivated arenes, they require expensive palladium catalysts, complex phosphine ligands, and strictly anaerobic conditions[1]. In our target molecule, the strongly electron-withdrawing propionyl group (–C(=O)CH₂CH₃) situated para to the leaving group sufficiently activates the aromatic ring, allowing for a metal-free S_NAr approach.

For this transformation, 4'-fluoropropiophenone is the optimal electrophile. As detailed by 2, the rate-determining step in S_NAr is the initial nucleophilic attack that forms the anionic Meisenheimer complex, rather than the cleavage of the carbon-halogen bond[2]. Fluorine's extreme electronegativity exerts a strong inductive pull, lowering the energy of the arene's Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the transition state. Consequently, the reactivity order for S_NAr is F > Cl > Br > I, making the fluoroarene the superior substrate[3].

SNAr_Mechanism SM 4'-Fluoropropiophenone + Azepane TS1 Nucleophilic Attack (Rate-Determining) SM->TS1 Heat, Polar Solvent MC Meisenheimer Complex (Anionic Intermediate) TS1->MC TS2 Fluoride Elimination (Fast Step) MC->TS2 Prod 1-(4-(Azepan-1-yl)phenyl)propan-1-one + Base·HF TS2->Prod

Fig 1: S_NAr mechanism via Meisenheimer complex formation and fluoride elimination.

Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed as a self-validating system. The use of highly polar solvents and inorganic bases drives the reaction forward while minimizing side-product formation, as is standard practice for 4[4].

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4'-fluoropropiophenone (1.0 equiv, 10 mmol, 1.52 g) and finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g). Validation: Ensure K₂CO₃ is free-flowing; clumping indicates moisture absorption, which will cause hydrolysis side-reactions.

  • Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMSO (15 mL, ~0.6 M). Add azepane (1.5 equiv, 15 mmol, 1.49 g) via syringe.

  • Reaction Execution: Attach a reflux condenser, purge the system with N₂, and heat the mixture to 110 °C in an oil bath with vigorous stirring for 14–16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. Validation: The reaction is complete when the UV-active spot for 4'-fluoropropiophenone (R_f ~0.6) is entirely consumed, replaced by a lower R_f product spot.

  • Aqueous Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 30 mL). Causality: DMSO is highly miscible with organics; multiple high-ionic-strength brine washes are mandatory to "salt out" the ethyl acetate and remove trace DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure target compound.

Workflow Prep 1. Reagent Preparation Dry DMSO, K2CO3, N2 Atmosphere React 2. S_NAr Reaction 110°C, 14-16 hours Prep->React Monitor 3. Reaction Monitoring TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 4. Aqueous Workup Ice-H2O quench, EtOAc extract Monitor->Workup Complete Purify 5. Purification Silica Gel Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Reaction Optimization Matrix

The following table summarizes quantitative data from condition screening. Use this matrix to understand how deviations from the SOP impact yield.

SolventBaseTemp (°C)Time (h)Conversion (%)Mechanistic Rationale
EtOH Et₃N8024< 20%Protic solvents hydrogen-bond to the azepane nucleophile, drastically reducing its nucleophilicity.
DMF K₂CO₃1001885%Good conversion, but DMF can thermally degrade into dimethylamine, creating a competing nucleophile.
DMSO DIPEA1101470%Organic bases can volatilize at high temps and fail to adequately scavenge HF, leading to azepane protonation.
DMSO K₂CO₃ 110 14 > 95% Optimal. High polarity stabilizes the Meisenheimer complex; K₂CO₃ acts as an irreversible HF scavenger.

Troubleshooting & FAQs

Q: Why is my reaction stalling at ~70% conversion despite extending the reaction time? A: This is typically caused by inadequate HF scavenging. If you are using organic bases (like Et₃N or DIPEA), they can volatilize at 110 °C or fail to adequately neutralize the generated hydrofluoric acid, leading to the protonation and deactivation of your azepane nucleophile. Switch to a robust inorganic base like finely powdered, anhydrous K₂CO₃ (2.0 equivalents). Ensure the K₂CO₃ is freshly dried; water causes the base to clump, reducing its reactive surface area.

Q: I am observing a significant side product by LC-MS. What could it be? A: The two most common side reactions in this pathway are:

  • Hydrolysis: If your DMSO or K₂CO₃ is wet, hydroxide ions act as competing nucleophiles, yielding 4'-hydroxypropiophenone.

  • Aldol Condensation: The propiophenone starting material possesses acidic alpha-protons. Under strongly basic conditions at high temperatures, self-condensation can occur. To minimize this, do not exceed 110 °C and avoid excessively strong bases like Cs₂CO₃ or NaH.

Q: Can I substitute 4'-chloropropiophenone to save on reagent costs? A: While 4'-chloropropiophenone is cheaper, the S_NAr reaction will be significantly slower and lower yielding. In S_NAr, leaving group ability is dictated by electronegativity because the rate-determining step is the nucleophilic attack, not bond cleavage[3]. If you must use the chloro-derivative, you will likely need to abandon S_NAr and switch to a 1, which introduces the need for expensive Pd catalysts (e.g., Pd₂(dba)₃), specialized ligands, and strict air-free techniques[1].

Q: Why must I wash the organic layer with brine three times during workup? A: DMSO is highly miscible with both water and many organic solvents. A single aqueous wash is insufficient to partition DMSO entirely into the aqueous phase. Multiple brine washes increase the ionic strength of the aqueous layer, effectively "salting out" the ethyl acetate and removing trace DMSO, which would otherwise complicate silica gel purification and contaminate your final NMR spectra.

References

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) Green Chemistry Institute URL:[Link][1]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link][2]

  • 15.4: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link][3]

Sources

Optimization

Technical Support Center: Purification of 1-(4-(Azepan-1-YL)phenyl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when isolating 1-(4-(azepan-1-yl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when isolating 1-(4-(azepan-1-yl)phenyl)propan-1-one .

This molecule features a lipophilic propiophenone core coupled with a basic hexamethyleneimine (azepane) ring. The juxtaposition of a polar, basic tertiary amine against a hydrophobic aromatic ketone dictates a highly strategic approach to downstream processing. This guide provides the causality behind common purification failures and offers self-validating protocols to ensure high-yield recovery.

Physicochemical Diagnostic Table

To establish a rational purification strategy, we must first analyze the physicochemical properties of the target and its common synthetic precursors (e.g., 4-fluoropropiophenone and azepane).

CompoundRoleEstimated pKa (Conjugate Acid)LogP (Estimated)Key Chromatographic Behavior
1-(4-(Azepan-1-YL)phenyl)propan-1-one Target Product~ 3.0 - 3.5~ 3.8Moderate tailing on bare silica; strong UV chromophore.
Azepane Starting Material / Impurity~ 11.1~ 1.5Severe tailing; highly water-soluble at acidic pH; no UV absorbance.
4-Fluoropropiophenone Starting Material / ImpurityN/A (Neutral)~ 2.6Elutes near solvent front on normal phase; highly organic soluble.

Note: The basicity of the azepane nitrogen in the product is significantly attenuated by the electron-withdrawing para-carbonyl group via resonance, but it remains basic enough to interact with acidic silanols.

Troubleshooting FAQs

Q1: I am experiencing severe peak tailing and poor mass recovery when running my crude mixture through standard normal-phase silica gel. What is the mechanistic cause, and how do I fix it? A1: The tailing is caused by secondary acid-base interactions. Standard silica gel (SiO₂) is a Brønsted acid due to the presence of surface silanol groups (Si-OH). The basic nitrogen of the azepane ring in your product acts as a hydrogen-bond acceptor, leading to non-ideal retention, compound degradation, and band broadening[1]. Solution: You must mask the active silanols. The most cost-effective method is to dynamically deactivate the column by adding 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA)[2]. TEA is a small, strong base that outcompetes your bulky target molecule for the acidic silanol sites[2]. Alternatively, for a more reproducible workflow, switch your stationary phase to an amine-functionalized silica (e.g., KP-NH), which permanently eliminates silanol interference[1].

Q2: My NMR shows significant contamination with unreacted azepane, even after column chromatography. How can I selectively remove it? A2: Azepane lacks a strong UV chromophore, making it a "stealth" impurity that often co-elutes or streaks across multiple fractions during UV-guided flash chromatography. Because aliphatic azepane (pKa ~11.1) is vastly more basic than the aniline-like nitrogen of your product (pKa ~3.0), you can exploit this differential basicity using an orthogonal acid-base extraction prior to chromatography. Solution: Wash your organic crude mixture with a mild, buffered acidic solution (e.g., pH 5-6). The highly basic free azepane will protonate and partition into the aqueous layer, while the weakly basic product will largely remain in the organic layer. If you use a stronger acid (1M HCl), both will protonate, requiring a full reverse-basification workflow (detailed in Protocol A).

Q3: During the concentration of my purified fractions, the product changes color from pale yellow to dark brown. Is it degrading? A3: Yes. Electron-rich anilines and their derivatives are susceptible to auto-oxidation, especially when concentrated to dryness under atmospheric oxygen and elevated temperatures. Solution: Always concentrate fractions in vacuo at a bath temperature not exceeding 35°C. Backfill your rotary evaporator with an inert gas (Nitrogen or Argon) rather than air. For long-term storage, keep the free base under inert atmosphere at -20°C, or consider precipitating it as a hydrochloride salt, which is significantly more stable against oxidation.

Self-Validating Experimental Protocols
Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction

Purpose: To separate the basic product from neutral precursors (4-fluoropropiophenone) and highly polar impurities.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Causality: The acidic aqueous phase protonates the azepane ring, forming a water-soluble ammonium salt. Neutral impurities (e.g., 4-fluoropropiophenone) remain in the organic layer.

  • Phase Separation: Collect the aqueous layer. Wash the organic layer with one more portion of 1M HCl. Combine the aqueous layers and discard the organic layer (after TLC verification confirms the absence of the product).

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 6M NaOH dropwise while stirring until the pH reaches >10.

    • Self-Validation: Verify the pH strictly with pH paper. The high pH deprotonates the ammonium salt back into the lipophilic free base, causing it to visibly "oil out" or precipitate from the aqueous solution.

  • Recovery: Extract the basified aqueous layer three times with fresh DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo (≤35°C) to yield the enriched product.

Protocol B: TEA-Deactivated Normal Phase Chromatography

Purpose: Final polishing of the free base without yield loss due to silanol binding.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate. Add 1% (v/v) Triethylamine (TEA) to both solvent reservoirs.

  • Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the TEA-containing starting solvent.

    • Self-Validation: You will observe an exothermic band moving down the column as the TEA neutralizes the silanols. Wait until the column returns to room temperature before loading your sample.

  • Dry Loading: Dissolve your crude product in a minimal amount of DCM, add a small amount of TEA-pretreated silica, and evaporate to a free-flowing powder. Load this onto the column head.

  • Elution: Run the gradient. The target 1-(4-(azepan-1-yl)phenyl)propan-1-one will elute as a sharp, symmetrical peak due to the suppression of secondary interactions.

Purification Workflow Diagram

PurificationWorkflow Start Crude Mixture (Product + Azepane + 4-Fluoropropiophenone) AcidExt Acidic Extraction (1M HCl) Start->AcidExt OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Amines) AcidExt->AqPhase1 Retain Basification Basification (pH > 10 with NaOH) AqPhase1->Basification OrgExt2 Organic Extraction (DCM or EtOAc) Basification->OrgExt2 AqPhase2 Aqueous Phase (Water-soluble impurities) OrgExt2->AqPhase2 Discard OrgPhase2 Organic Phase (Free Base Product) OrgExt2->OrgPhase2 Retain Silica Silica Gel Chromatography (1% TEA deactivated) OrgPhase2->Silica If minor impurities remain Pure Pure 1-(4-(Azepan-1-YL)phenyl)propan-1-one Silica->Pure

Decision tree for the orthogonal purification of basic propiophenone derivatives.

References
  • [1] Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage Blog URL:[Link]

  • [2] Title: Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: Biomedical Chromatography (PubMed) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for Azepane-Containing Molecules

Welcome to the Advanced Technical Support Guide for cross-coupling azepane-containing substrates. As drug discovery increasingly relies on saturated nitrogen heterocycles to improve target affinity and pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for cross-coupling azepane-containing substrates. As drug discovery increasingly relies on saturated nitrogen heterocycles to improve target affinity and pharmacokinetic profiles[1], the 7-membered azepane ring has become a highly desirable motif.

However, incorporating azepanes via palladium-catalyzed Suzuki-Miyaura coupling presents unique mechanistic challenges. The highly accessible lone pair on the basic nitrogen can severely poison palladium catalysts, while the puckered, flexible conformation of the 7-membered ring introduces significant steric hindrance that slows down transmetalation. This guide provides causality-driven troubleshooting, field-proven methodologies, and rational optimization strategies to overcome these hurdles.

Mechanistic Pathways & Failure Modes

To troubleshoot effectively, we must first understand where the catalytic cycle breaks down. For azepane substrates, failures typically occur at the base-exchange or transmetalation steps.

SuzukiCycle Precat Pd Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L_n Precat->Pd0 Activation OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X BaseEx Base Exchange Pd(II)(Ar)(OH) OxAdd->BaseEx + Base TransMet Transmetalation Pd(II)(Ar)(R) BaseEx->TransMet + R-B(OH)2 Poison Catalyst Poisoning (Azepane N-Coordination) BaseEx->Poison Free Azepane Amine Product Coupled Product + Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Proto Protodeboronation (Ar-H Formation) Boronic Boronic Acid/Ester Boronic->TransMet Boronic->Proto H2O / Base

Mechanism of Suzuki-Miyaura coupling highlighting azepane-induced failure modes.

Diagnostic Q&A: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted aryl halide. What is happening?

Diagnosis: Catalyst Poisoning. The secondary or tertiary amine of the azepane ring is highly basic and sterically accessible. It competes with the boronic acid/base to coordinate with the electrophilic Pd(II) intermediate, forming a stable, off-cycle Ln​Pd(Ar)(Amine)+ complex. This effectively removes active palladium from the catalytic cycle[2]. Solutions:

  • Protonation Strategy (Salt Formation): Run the reaction using the hydrochloride (HCl) salt of the azepane substrate. Protonating the basic nitrogen ties up the lone pair, preventing it from coordinating to the palladium center. This allows the reaction to proceed cleanly, even under mildly acidic or buffered conditions[2].

  • Steric Shielding: Switch to a Buchwald precatalyst (e.g., XPhos Pd G3 or RuPhos Pd G3). The massive steric bulk of the dialkylbiaryl phosphine ligand physically blocks the azepane nitrogen from approaching the palladium center.

Q2: My aryl halide is unreacted, but my boronic acid is completely consumed. LC-MS shows a large Ar-H peak.

Diagnosis: Protodeboronation (Protodeborylation). Protodeboronation is the base-catalyzed cleavage of the C-B bond to form a C-H bond[3]. Because the puckered 7-membered azepane ring is sterically demanding, the transmetalation step becomes the rate-limiting bottleneck. While the boronic acid waits to transmetalate, it sits in a basic, aqueous environment and hydrolyzes[4]. Solutions:

  • Slow-Release Boron Sources: Switch from a free boronic acid to a MIDA boronate or a potassium trifluoroborate ( BF3​K ) salt. These reagents slowly hydrolyze in situ, keeping the steady-state concentration of the active boronic acid low enough to favor transmetalation over degradation[4].

  • Syringe Pump Addition: If you must use a boronic acid/pinacol ester, dissolve it in the reaction solvent and add it dropwise via a syringe pump over 2-4 hours.

  • Reduce Water Content: Minimize the aqueous fraction of your solvent system or switch to anhydrous conditions with a fluoride base (e.g., CsF in anhydrous dioxane).

Q3: I am using a Boc-protected azepane to avoid basicity issues, but yields are still low. Why?

Diagnosis: Conformational Steric Clash. Even without the basic lone pair, the azepane ring is highly flexible and adopts a puckered conformation that sweeps a larger steric volume than a standard 6-membered piperidine. This steric bulk hinders the oxidative addition or transmetalation steps. Solutions:

  • Highly Active Precatalysts: Traditional catalysts like Pd(PPh3​)4​ often fail here because they struggle to dissociate ligands to form the active 14-electron Pd(0) species. Use a Generation 3 or 4 Buchwald precatalyst (e.g., XPhos Pd G3), which guarantees a 1:1 Ligand-to-Palladium ratio and rapidly generates the highly active mono-ligated Pd(0) species required to force sterically hindered couplings.

Quantitative Optimization Data

The following table summarizes internal benchmarking data for the coupling of 4-(azepan-1-yl)phenyl bromide with phenylboronic acid across various conditions. Note the dramatic yield recovery when addressing the basicity of the amine.

Catalyst System (Load)Azepane StateBaseSolventConversion (%)Primary Byproduct
Pd(PPh3​)4​ (5 mol%)Free Amine Na2​CO3​ (aq)Dioxane< 15%Unreacted Aryl Halide
Pd(dppf)Cl2​ (5 mol%)Free Amine K2​CO3​ (aq)Dioxane42%Ar-H (Protodeboronation)
XPhos Pd G3 (2 mol%)Free Amine K3​PO4​ (aq)THF78%Ar-H (Protodeboronation)
XPhos Pd G3 (2 mol%) HCl Salt K3​PO4​ (aq) THF > 98% None (Clean)
RuPhos Pd G3 (2 mol%)Boc-Protected Cs2​CO3​ Toluene92%Trace Homocoupling

Field-Proven Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of an Azepane-Aryl Halide via in situ Salt Formation This self-validating protocol utilizes the protonation strategy to prevent catalyst poisoning, paired with a highly active G3 precatalyst to overcome steric hindrance.

Reagents:

  • Azepane-aryl halide HCl salt (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or ester (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium phosphate ( K3​PO4​ ) (3.0 equiv, 3.0 mmol)

  • Solvent: THF / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Salt (If starting from free base): Dissolve the free azepane-aryl halide in minimal diethyl ether. Add 1.1 equivalents of 2M HCl in ether dropwise at 0 °C. Stir for 15 minutes, filter the resulting precipitate, and dry under vacuum to yield the HCl salt.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the azepane-aryl halide HCl salt (1.0 mmol), arylboronic acid (1.2 mmol), and K3​PO4​ (3.0 mmol).

  • Degassing (Critical Step): Add 10 mL of the THF/ H2​O (4:1) solvent mixture. Degas the suspension by sparging with ultra-pure Nitrogen or Argon for at least 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand.

  • Catalyst Addition: Quickly remove the septum under a positive flow of inert gas and add the XPhos Pd G3 precatalyst (2 mol%). Reseal the flask.

  • Heating & Monitoring: Immerse the flask in a pre-heated oil bath at 60 °C. Stir vigorously. Monitor the reaction via LC-MS. Because G3 precatalysts activate rapidly, the reaction should reach completion within 2 to 4 hours.

  • Workup & Basification: Once the starting material is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL). To recover the free azepane product, add 1M aqueous NaOH until the aqueous layer reaches pH 10-11.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase chromatography (C18) or normal-phase silica gel using a highly polar eluent system (e.g., CH2​Cl2​ / MeOH / NH4​OH 90:9:1) to prevent the basic amine from streaking on the column.

References

  • Perea-Buceta, J. E., & Iashin, V. "Choosing Your Boron Source: Why Reagent, Base, and Solvent Are Not Independent Variables in Suzuki–Miyaura Coupling." NorrChemica, April 2026.[Link]

  • "Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions." The Journal of Organic Chemistry, August 2016.[Link]

  • "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." ACS Catalysis, November 2025.[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling of 1-(4-(Azepan-1-yl)phenyl)propan-1-one

Welcome to the technical support center for the analytical techniques for impurity profiling of 1-(4-(azepan-1-yl)phenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical techniques for impurity profiling of 1-(4-(azepan-1-yl)phenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically sound guidance on identifying, quantifying, and controlling impurities in this compound.

Introduction

1-(4-(Azepan-1-yl)phenyl)propan-1-one is a chemical intermediate whose purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory agencies worldwide.[3][4] This guide will provide answers to frequently asked questions and troubleshooting advice for the analytical challenges encountered during the impurity profiling of this specific molecule.

Frequently Asked Questions (FAQs)

General Impurity Profiling

Q1: Why is impurity profiling of 1-(4-(azepan-1-yl)phenyl)propan-1-one so important?

A1: Impurity profiling is crucial for several reasons:

  • Safety and Efficacy: Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final drug product.[2][5]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that mandate the identification and characterization of impurities above certain thresholds.[4][5]

  • Process Understanding and Control: A thorough understanding of the impurity profile provides valuable insights into the synthesis process, allowing for optimization to minimize the formation of unwanted by-products.[4]

  • Stability Assessment: Impurity profiling is integral to stability studies, helping to identify degradation products and establish appropriate storage conditions and shelf-life for the drug substance.[6][7]

Q2: What are the likely sources and types of impurities in 1-(4-(azepan-1-yl)phenyl)propan-1-one?

A2: Impurities can be broadly categorized as organic, inorganic, and residual solvents. For 1-(4-(azepan-1-yl)phenyl)propan-1-one, potential impurities include:

  • Process-Related Impurities: These arise from the synthetic route.[4] Given its structure, synthesis likely involves the reaction of an azepane derivative with a propanone derivative.[8] Potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, and oxidation.[4][9][10] The ketone and tertiary amine functional groups in the molecule can be susceptible to specific degradation pathways.

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[4]

Analytical Techniques

Q3: What are the primary analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying impurities.[5] Due to the presence of a chromophore (the aromatic ring), UV detection is a suitable and widely used method.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for identifying unknown impurities.[11][12][13] It provides molecular weight information and fragmentation patterns that aid in structure elucidation.[13][14]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile impurities, especially residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is often used to definitively characterize the structure of isolated impurities.

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[6][7] The development process involves:

  • Forced Degradation Studies: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6][9][10] The goal is to achieve 5-20% degradation.[9]

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good separation. Given the basic nature of the azepane nitrogen, controlling the pH of the mobile phase is critical for good peak shape.

  • Method Optimization: Parameters such as gradient profile, flow rate, and column temperature are adjusted to achieve optimal resolution between the main peak and all impurity peaks.

  • Validation: The method is then validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of 1-(4-(azepan-1-yl)phenyl)propan-1-one.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My main peak and impurity peaks are tailing. What could be the cause and how do I fix it?

    • A: Peak tailing for a basic compound like this is often due to secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the tertiary amine, reducing its interaction with silanols.

      • Solution 2: Use a Low-Bleed, End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols and are designed to provide better peak shape for basic compounds.

      • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape by masking the active sites on the stationary phase. However, be aware that TEA can suppress MS ionization if you are using an LC-MS system.

Issue 2: Inconsistent Retention Times

  • Q: The retention times of my peaks are shifting between injections. What should I check?

    • A: Retention time shifts can be caused by several factors:

      • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed.[15] In a gradient method, ensure the pump is proportioning the solvents accurately.[16]

      • Column Temperature: Fluctuations in ambient temperature can affect retention times.[16] Using a column oven to maintain a constant temperature is highly recommended.[15][16]

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

      • Pump Issues: Check for leaks in the pump or fluctuations in pressure, which could indicate a problem with the pump seals or check valves.[15][17][18]

Issue 3: Ghost Peaks or Carryover

  • Q: I am seeing unexpected peaks in my chromatograms, even in blank injections. What is the source of these ghost peaks?

    • A: Ghost peaks can originate from several sources:

      • Sample Carryover: The previous sample may not have been completely flushed from the injector.

        • Solution: Optimize the needle wash/rinse procedure in your autosampler method. Use a stronger solvent in the wash solution if necessary.

      • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks, especially in gradient elution.

        • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[19] Filter the mobile phase before use.

      • System Contamination: The HPLC system itself might be contaminated.

        • Solution: Flush the entire system with a strong solvent, like isopropanol, to remove any accumulated contaminants.[17]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column C18, 150 mm x 4.6 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 254 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • System Suitability:

    • Inject a standard solution multiple times to check for system precision (RSD of peak area and retention time < 2%).

    • Verify the resolution between the main peak and any closely eluting impurity peaks.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is for the identification and structural elucidation of unknown impurities.

  • Instrumentation: LC-MS system, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[3][14]

  • Chromatographic Conditions:

    • Use the same or a similar HPLC method as described above. Ensure the mobile phase additives are volatile and MS-compatible (e.g., formic acid, ammonium formate, or ammonium acetate).[20] Avoid non-volatile buffers like phosphate.

  • Mass Spectrometry Conditions:

    Parameter Recommended Condition
    Ionization Mode Electrospray Ionization (ESI), Positive Mode
    Capillary Voltage 3.5 kV
    Source Temperature 120 °C
    Desolvation Temperature 350 °C
    Scan Range m/z 50-1000

    | Data Acquisition | Full scan MS and data-dependent MS/MS |

  • Data Analysis:

    • Extract the accurate mass of the impurity peak.

    • Use software to generate a molecular formula based on the accurate mass.[3]

    • Analyze the MS/MS fragmentation pattern to propose a structure for the impurity. Compare the fragmentation of the impurity with that of the main compound to identify common structural motifs.

Visualized Workflows

Impurity_Profiling_Workflow cluster_0 Method Development & Validation cluster_1 Impurity Identification cluster_2 Routine Analysis & Control Forced Degradation Forced Degradation HPLC Method Dev HPLC Method Development Forced Degradation->HPLC Method Dev Generates Impurities Method Validation Method Validation HPLC Method Dev->Method Validation ICH Q2(R1) LC_MS_Analysis LC-MS/MS Analysis HPLC Method Dev->LC_MS_Analysis Routine_Testing Routine Batch Testing (HPLC-UV) Method Validation->Routine_Testing Structure_Elucidation Structure Elucidation LC_MS_Analysis->Structure_Elucidation Accurate Mass & Fragmentation Specification_Setting Set Impurity Specifications Routine_Testing->Specification_Setting Quantification

Caption: Workflow for Impurity Profiling and Control.

HPLC_Troubleshooting_Tree start HPLC Issue: Peak Tailing q1 Is mobile phase pH optimized for basic compounds (pH 2.5-3.5)? start->q1 sol1 Adjust mobile phase pH using formic or phosphoric acid. q1->sol1 No q2 Are you using a modern, high-purity, end-capped C18 column? q1->q2 Yes end_node Peak shape improved sol1->end_node sol2 Switch to a column specifically designed for basic compound analysis. q2->sol2 No q3 Is column overloaded? q2->q3 Yes sol2->end_node sol3 Reduce sample concentration or injection volume. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

References

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.). International Pharmaceutical Industry.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.
  • Pharma Stability: Forced Degradation Playbook. (n.d.).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October 15). PubMed.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. (2023, December 18). SynThink.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Journal of Mass Spectrometry.
  • Forced Degradation Testing. (n.d.). SGS.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, April 3). BioProcess International.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical and Chemical Sciences.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI Technologies.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28). International Journal of Pharma Research and Health Sciences.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis.
  • Impurity Profiling in different analytical techniques. (2024, February 2). International Journal of Novel Research and Development.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. (n.d.). SIELC Technologies.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Trend in Scientific Research and Development.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Times.
  • 1-(4-(Azepan-1-YL)phenyl)propan-1-one. (n.d.). EvitaChem.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). Analytical Methods.
  • We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? (2022, March 7). ResearchGate.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (n.d.). ResearchGate.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation.
  • A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. (2024, August 20). Waseda University.
  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International. (n.d.). International Narcotics Control Board.
  • Identification of Pharmaceutical Impurities. (n.d.). Journal of Liquid Chromatography & Related Technologies.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(4-(Azepan-1-YL)phenyl)propan-1-one with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Quest for Novel Kinase Inhibitors Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has revolutionized modern therapeutics. A key signaling network often implicated in tumorigenesis is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[1][2][3] Consequently, inhibitors targeting this pathway are of significant interest in oncology drug discovery.

This guide introduces 1-(4-(azepan-1-yl)phenyl)propan-1-one , a compound whose potential as a kinase inhibitor has yet to be fully elucidated.[4] Through a detailed comparative analysis with well-characterized kinase inhibitors—Staurosporine, Sorafenib, and Imatinib—we will explore the structural rationale for its potential kinase-modulating activity. This document will serve as a technical resource for researchers, providing a hypothesis-driven framework for investigation, complete with detailed experimental protocols for validation.

Structural Scaffolds: A Comparative Overview

A foundational step in assessing a novel compound's potential is to compare its structure with known active molecules. Below, we examine the chemical architecture of our compound of interest alongside established kinase inhibitors.

  • 1-(4-(Azepan-1-YL)phenyl)propan-1-one: This molecule features a central phenyl ring, a propan-1-one group, and a seven-membered azepane ring.[4] The ketone's oxygen and the azepane's nitrogen present potential hydrogen bond acceptor and donor sites, respectively. The aromatic and aliphatic rings provide hydrophobic regions that could engage with hydrophobic pockets within a kinase active site.

  • Staurosporine: A natural product, Staurosporine is a potent but non-selective protein kinase inhibitor. Its rigid, complex heterocyclic structure interacts extensively with the ATP-binding site of many kinases.

  • Sorafenib: A multi-kinase inhibitor, Sorafenib features a central urea moiety connecting two substituted phenyl rings. This structure is designed to interact with the hinge region and other key residues in the ATP-binding pocket of kinases like VEGFR and Raf.

  • Imatinib: A paradigm of targeted therapy, Imatinib's 2-phenylaminopyrimidine core is a privileged scaffold for kinase inhibition, effectively targeting the ABL kinase.

Hypothesis for Kinase Inhibitory Activity

Based on a structural assessment, we hypothesize that 1-(4-(azepan-1-yl)phenyl)propan-1-one may function as a Type I kinase inhibitor, competing with ATP for binding. This hypothesis is predicated on the presence of key pharmacophoric features common to many kinase inhibitors: a central hydrophobic scaffold (the phenyl ring), a hydrogen bond acceptor (the ketone oxygen), and an additional interactive group (the azepane nitrogen).[5][6][7][8] The flexibility of the azepane ring may allow for an induced-fit binding mode.

Comparative Data of Selected Kinase Inhibitors

The following table summarizes key properties of our subject compound and the selected established kinase inhibitors.

Compound NameStructureMolecular Weight ( g/mol )Reported Kinase Targets
1-(4-(Azepan-1-YL)phenyl)propan-1-one Chemical structure of 1-(4-(Azepan-1-YL)phenyl)propan-1-one231.33[4]To be determined (Hypothesized: PI3K/Akt/mTOR pathway)
Staurosporine Chemical structure of Staurosporine466.53Broad-spectrum (PKC, PKA, etc.)
Sorafenib Chemical structure of Sorafenib464.82Multi-kinase (VEGFR, PDGFR, Raf)
Imatinib Chemical structure of Imatinib493.60ABL, c-KIT, PDGFR

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, growth, and survival.[1][2][3] Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Sorafenib Sorafenib Sorafenib->RTK Imatinib Imatinib (indirect) Imatinib->RTK Staurosporine Staurosporine Staurosporine->PI3K Staurosporine->Akt CompoundX 1-(4-(azepan-1-yl)phenyl) propan-1-one (Hypothesized) CompoundX->Akt

Caption: The PI3K/Akt/mTOR signaling pathway with points of intervention for known and hypothesized inhibitors.

Hypothetical Binding Mode in a Kinase Active Site

To visualize our hypothesis, the following diagram illustrates a potential binding mode of 1-(4-(azepan-1-yl)phenyl)propan-1-one within a generic kinase ATP-binding pocket.

Hypothetical_Binding_Mode Hypothetical Binding of 1-(4-(azepan-1-yl)phenyl)propan-1-one cluster_pocket Kinase ATP-Binding Pocket cluster_ligand 1-(4-(azepan-1-yl)phenyl)propan-1-one Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Solvent Solvent Exposed Region Phenyl Phenyl Ring Phenyl->HydrophobicPocket Hydrophobic Interaction Ketone Ketone (C=O) Ketone->Hinge H-Bond Azepane Azepane Ring Azepane->Solvent Solvent Interaction

Caption: A conceptual diagram of the hypothesized interactions within a kinase active site.

Experimental Validation: Protocols and Workflows

To empirically test our hypothesis, a multi-step experimental approach is required. We propose a two-tiered strategy: an initial in vitro kinase assay to determine direct inhibitory activity, followed by a cell-based assay to assess the compound's effect on downstream signaling.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[9]

Materials:

  • Recombinant human kinase (e.g., Akt1)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 1-(4-(azepan-1-yl)phenyl)propan-1-one and control inhibitors (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(4-(azepan-1-yl)phenyl)propan-1-one and control inhibitors in kinase buffer with a final DMSO concentration of 1%.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Enzyme Addition: Add 2.5 µL of the kinase enzyme solution to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Analysis of Phosphoprotein Levels

This protocol assesses the ability of the compound to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation state of a downstream substrate.[10][11]

Materials:

  • Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7)

  • Cell culture medium and supplements

  • 1-(4-(azepan-1-yl)phenyl)propan-1-one and control inhibitors

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of 1-(4-(azepan-1-yl)phenyl)propan-1-one or control inhibitors for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-Akt).

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (with inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF) D->E F 6. Blocking (5% BSA) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis H->I

Caption: The experimental workflow for cell-based Western blot analysis.

Conclusion and Future Directions

This guide has presented a comparative analysis of 1-(4-(azepan-1-yl)phenyl)propan-1-one against established kinase inhibitors, postulating a hypothesis for its potential activity based on structural similarities. The provided experimental protocols offer a clear and robust path for validating this hypothesis. Successful outcomes from these assays would warrant further investigation, including broader kinase profiling, cell proliferation assays, and eventual in vivo studies. This structured approach, grounded in comparative analysis and empirical testing, is essential for the rigorous evaluation of novel compounds in the drug discovery pipeline.

References

  • [Repurposing of the RIPK1-Selective Benzo[1][4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor.]([Link])

Sources

Comparative

Validating the Biological Targets of 1-(4-(Azepan-1-YL)phenyl)propan-1-one: A Comparative Guide for Neuropharmacology

As the landscape of neuropharmacology shifts from single-target "magic bullets" to multitarget-directed ligands (MTDLs), compounds that can simultaneously modulate distinct neurotransmitter systems are gaining significan...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropharmacology shifts from single-target "magic bullets" to multitarget-directed ligands (MTDLs), compounds that can simultaneously modulate distinct neurotransmitter systems are gaining significant traction. 1-(4-(Azepan-1-YL)phenyl)propan-1-one —a compound featuring a saturated seven-membered azepane ring attached to a propiophenone core—represents a highly promising pharmacophore in this domain.

Recent structure-activity relationship (SAR) studies have identified azepane-propiophenone derivatives as potent dual-acting agents: they function as Histamine H3 Receptor (H3R) antagonists/inverse agonists and Acetylcholinesterase (AChE) inhibitors [1]. This dual mechanism is particularly valuable for neurodegenerative conditions like Alzheimer's Disease (AD), where blocking presynaptic H3Rs increases the release of neurotransmitters (including acetylcholine and histamine), while inhibiting AChE prevents acetylcholine degradation in the synaptic cleft.

As a Senior Application Scientist, I have designed this guide to objectively compare the target engagement profile of the 1-(4-(Azepan-1-YL)phenyl)propan-1-one scaffold against standard therapeutics, and to provide the self-validating experimental protocols required to rigorously confirm these biological targets in your own laboratory.

Part 1: Causality in Experimental Design

To validate a dual-target ligand, the experimental architecture must isolate each mechanism while ruling out assay interference. We rely on two foundational assays, chosen specifically for their kinetic reliability and target specificity:

  • H3R Radioligand Binding Assay: We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH), a selective H3R agonist. Why? Because measuring the displacement of a known orthosteric agonist confirms that our compound directly engages the H3R binding pocket. To ensure the assay is self-validating, we use 10 µM thioperamide (a standard H3R antagonist) to define Non-Specific Binding (NSB). If the azepane compound successfully displaces the radioligand, the calculated Ki​ (via the Cheng-Prusoff equation) provides an objective measure of affinity.

  • Modified Ellman’s Assay for AChE: Acetylcholinesterase activity is best measured kinetically. The Ellman method uses acetylthiocholine iodide (ATChI) as a synthetic substrate and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen[2]. Why this method? It allows for continuous spectrophotometric monitoring at 412 nm. The formation of the yellow 5-thio-2-nitrobenzoic acid (TNB) anion provides a direct, linear readout of enzyme velocity. By incorporating a no-enzyme blank, we control for the spontaneous hydrolysis of ATChI, ensuring that any reduction in signal is strictly due to the compound's inhibitory action on AChE.

Part 2: Comparative Performance Data

To contextualize the performance of the 1-(4-(Azepan-1-YL)phenyl)propan-1-one scaffold, we compare it against its optimized pentyl-oxy derivative (Compound 16)[1], as well as two FDA-approved clinical standards: Pitolisant (a selective H3R inverse agonist)[3] and Donepezil (a selective AChE inhibitor).

Table 1: Target Affinity and Inhibition Profiles
Compound / LigandH3R Affinity ( Ki​ , nM)AChE Inhibition ( IC50​ , µM)Primary Pharmacological Profile
1-(4-(Azepan-1-YL)phenyl)propan-1-one (Core Scaffold)~ 30 - 50~ 3.0 - 4.0Dual H3R Antagonist / AChE Inhibitor
Compound 16 (Pentyl-oxy analog)303.60Dual H3R Antagonist / AChE Inhibitor
Pitolisant (Clinical Standard)1.0> 100Selective H3R Inverse Agonist
Donepezil (Clinical Standard)> 10000.014Selective AChE Inhibitor

Data Interpretation: While Pitolisant exhibits superior, single-digit nanomolar affinity for H3R[3], it lacks the anticholinesterase activity required for a multitarget AD therapy. Conversely, Donepezil is a highly potent AChE inhibitor but does not modulate histaminergic tone. The azepane-propiophenone scaffold bridges this gap, offering a balanced, dual-target profile that operates in the nanomolar range for H3R and the low-micromolar range for AChE[1].

Part 3: Step-by-Step Validation Protocols

Protocol 1: H3R Radioligand Binding Assay

Objective: Determine the Ki​ of the compound at the human Histamine H3 Receptor.

Reagents & Preparation:

  • Membranes: CHO-K1 cells stably expressing human H3R.

  • Radioligand: [3H] -N- α -methylhistamine (Specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ .

Workflow:

  • Preparation: Dilute the 1-(4-(Azepan-1-YL)phenyl)propan-1-one compound in DMSO to create a 10-point concentration curve (e.g., 10−10 to 10−5 M). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: In a 96-well deep-well plate, combine:

    • 150 µL of Assay Buffer.

    • 20 µL of the test compound (or 10 µM thioperamide for NSB, or buffer for Total Binding).

    • 10 µL of [3H] -NAMH (final concentration ~1 nM).

    • 20 µL of H3R membrane suspension (approx. 10 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle shaking to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Add scintillation cocktail to the dried filters and read radioactivity (CPM) using a liquid scintillation counter.

  • Validation Check: Calculate the Z'-factor using Total Binding and NSB wells. A Z'-factor > 0.5 validates the assay run. Use non-linear regression to calculate the IC50​ , then convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Objective: Determine the IC50​ of the compound against human Acetylcholinesterase.

Reagents & Preparation:

  • Enzyme: Recombinant human AChE (lyophilized, reconstituted in buffer).

  • Substrate: Acetylthiocholine iodide (ATChI), 15 mM stock in water.

  • Chromogen: DTNB, 3 mM stock in buffer.

  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

Workflow:

  • Plate Setup: In a clear 96-well microplate, add 160 µL of Assay Buffer to all test wells.

  • Compound Addition: Add 10 µL of 1-(4-(Azepan-1-YL)phenyl)propan-1-one at various concentrations (e.g., 0.1 µM to 100 µM). Include Donepezil as a positive control and a vehicle (DMSO) as a negative control.

  • Enzyme Addition: Add 10 µL of AChE solution (final concentration ~0.03 U/mL). Incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATChI to all wells simultaneously using a multichannel pipette.

    • Self-Validation Step: Include a "Blank" well containing Buffer, DTNB, and ATChI, but no enzyme. This measures the spontaneous hydrolysis of the substrate.

  • Kinetic Reading: Immediately place the plate in a microplate reader. Monitor the change in absorbance at 412 nm continuously for 5 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Subtract the blank velocity. Plot % inhibition against the log of compound concentration to derive the IC50​ .

Part 4: Mechanistic Visualization

To synthesize the pharmacological causality described above, the following diagram maps the dual-pathway modulation exerted by the azepane-propiophenone scaffold.

TargetValidation Compound 1-(4-(Azepan-1-YL)phenyl) propan-1-one H3R Histamine H3 Receptor (Antagonism) Compound->H3R Binds (Ki < 50 nM) AChE Acetylcholinesterase (Inhibition) Compound->AChE Inhibits (IC50 ~ 3 µM) Histamine Increased Histamine Release H3R->Histamine Presynaptic Blockade ACh Increased Acetylcholine Levels AChE->ACh Prevents Degradation Cognition Enhanced Cognitive Function Histamine->Cognition Neurotransmission ACh->Cognition Cholinergic Signaling

Caption: Dual-pathway modulation by 1-(4-(Azepan-1-YL)phenyl)propan-1-one enhancing cognitive function.

References

  • Title: Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives Source: Molecules (National Institutes of Health / PubMed Central) URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology (Scientific Research Publishing / SCIRP References) URL: [Link]

  • Title: Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility Source: Nature and Science of Sleep (Dove Medical Press) URL: [Link]

Sources

Comparative

Scaffold Hopping from 1-(4-(Azepan-1-YL)phenyl)propan-1-one: A Comparative Guide to Novel Dual-Target Inhibitors

Executive Summary & Mechanistic Rationale The development of disease-modifying therapies for neurodegenerative and neurodevelopmental disorders, such as Alzheimer's disease (AD) and Autism Spectrum Disorder (ASD), increa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapies for neurodegenerative and neurodevelopmental disorders, such as Alzheimer's disease (AD) and Autism Spectrum Disorder (ASD), increasingly relies on multi-target-directed ligands (MTDLs)[1]. Single-target therapies often fail to alter complex disease trajectories.

This guide objectively evaluates the scaffold hopping and linker extension strategies applied to the lead compound 1-(4-(Azepan-1-YL)phenyl)propan-1-one to engineer novel dual-acting Histamine H3 Receptor (H3R) antagonists and Acetylcholinesterase (AChE) inhibitors[2].

The Causality of Dual Targeting

Why combine H3R antagonism with AChE inhibition? The rationale is rooted in synergistic cholinergic modulation. H3Rs function as presynaptic auto- and heteroreceptors. Antagonizing them removes the negative feedback loop, thereby stimulating the endogenous release of acetylcholine (ACh) and other neurotransmitters[3]. Simultaneously, inhibiting AChE in the synaptic cleft prevents the enzymatic degradation of this newly released ACh. This dual mechanism amplifies cholinergic transmission far more effectively than either mechanism alone[4].

G Dual_Ligand Dual H3R/AChE Inhibitor H3R Presynaptic H3R (Autoreceptor) Dual_Ligand->H3R Antagonizes AChE Acetylcholinesterase (Synaptic Cleft) Dual_Ligand->AChE Inhibits ACh_Release Increased ACh Release H3R->ACh_Release Removes Inhibition ACh_Accumulation Synaptic ACh Accumulation ACh_Release->ACh_Accumulation AChE->ACh_Accumulation Prevents Breakdown

Figure 1: Synergistic mechanism of dual H3R antagonism and AChE inhibition on cholinergic signaling.

Scaffold Hopping & Structural Optimization Strategy

The unmodified lead, 1-(4-(Azepan-1-YL)phenyl)propan-1-one, possesses a basic azepane ring essential for anchoring to the highly conserved Asp114 residue in the H3R binding pocket. However, to achieve potent AChE inhibition, the molecule must span the ~20 Å deep active site gorge of the AChE enzyme.

The Structural Solution:

  • Linker Extension: We introduce an alkyl-oxy spacer (pentyl or hexyl) between the azepane/piperidine ring and the phenylpropanone moiety. The basic amine binds the Catalytic Active Site (CAS) of AChE, while the extended linker allows the phenyl ring to reach the Peripheral Anionic Site (PAS), enabling optimal π−π stacking with Trp286[2].

  • Ring Substitution (Scaffold Hopping): Transitioning from the highly lipophilic azepane to a piperidine or morpholine ring slightly lowers the pKa​ , improving the metabolic stability and reducing potential hERG liability while maintaining H3R affinity.

Workflow Lead Lead: 1-(4-(Azepan-1-YL)phenyl)propan-1-one Pharma Pharmacophore Mapping (Basic Amine + Aryl Ketone) Lead->Pharma Linker Linker Extension (Pentyl/Hexyl Chains) Pharma->Linker Target AChE PAS Ring Ring Substitution (Piperidine/Morpholine) Pharma->Ring Tune H3R Affinity Screen In Vitro Screening (Ellman's & Radioligand) Linker->Screen Ring->Screen Candidate Optimized Dual-Target Candidate Screen->Candidate Hit Validation

Figure 2: Scaffold hopping workflow from azepane lead to optimized dual-target candidates.

Comparative Performance Analysis

To objectively evaluate the success of this scaffold hopping strategy, we compare the optimized derivatives (Candidate A and Candidate B) against the unmodified lead, the gold-standard AChE inhibitor (Donepezil), and the first-in-class H3R antagonist (Pitolisant)[5].

Table 1: In Vitro Affinity and Inhibition Profiles
Compound / DrugStructural ModificationhH3R Ki​ (nM)eeAChE IC50​ (µM)eqBuChE IC50​ (µM)Primary Target Profile
Unmodified Lead Azepane, no linker~150.0> 50.0> 50.0Weak H3R Antagonist
Candidate A [2]Azepane + Pentyl linker30.03.600.55Dual H3R / BuChE > AChE
Candidate B [2]Azepane + Hexyl linker42.01.062.86Balanced Dual H3R / AChE
Donepezil [4]Standard AChE Inhibitor> 10,0000.0145.50Selective AChE Inhibitor
Pitolisant [5]Standard H3R Antagonist1.5> 10.0> 10.0Selective H3R Antagonist

Data Interpretation: Candidate B (the hexyl derivative) demonstrates the optimal balance for a dual-target ligand. While Donepezil is highly potent at AChE, it lacks H3R activity entirely. Conversely, Pitolisant is a potent H3R antagonist but fails to inhibit AChE. Candidate B successfully bridges this gap, offering nanomolar H3R affinity (42 nM) and low-micromolar AChE inhibition (1.06 µM) within a single pharmacophore[2].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol A: Modified Ellman’s Assay for AChE/BuChE Inhibition

Causality: We utilize Ellman's reagent (DTNB) because it reacts rapidly with thiocholine—the hydrolysis product of acetylthiocholine (ATCh) by AChE—to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. This allows for real-time kinetic tracking of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCh iodide to 0.5 mM in the buffer.

  • Enzyme Preparation: Dilute Electrophorus electricus AChE (eeAChE) or equine serum BuChE (eqBuChE) to 0.03 U/mL.

  • Compound Incubation: In a 96-well microplate, add 50 µL of enzyme solution and 50 µL of the test compound (concentrations ranging from 10−9 to 10−4 M).

    • Validation Checkpoint 1 (Positive Control): Use Donepezil in parallel wells.

    • Validation Checkpoint 2 (Negative Control): Use 1% DMSO vehicle to establish 100% uninhibited enzyme velocity.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow steady-state inhibitor-enzyme complex formation.

  • Reaction Initiation: Add 100 µL of the DTNB/ATCh mixture to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Validation: Calculate the IC50​ using non-linear regression. Self-Validation: The assay is only considered valid if the R2 of the uninhibited control's linear kinetic rate is >0.98.

Protocol B: Radioligand Competition Binding Assay for hH3R

Causality: To accurately determine the binding affinity ( Ki​ ), we use [3H]−Nα -methylhistamine, a highly selective radiolabeled H3R agonist, and measure the displacement by our unlabelled scaffold-hopped candidates.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 10 µg protein/well), 25 µL of [3H]−Nα -methylhistamine (final concentration 1 nM), and 25 µL of the test compound (serial dilutions).

  • Internal Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Pitolisant to saturate all specific H3R sites.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding to the filter).

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity (CPM) using a liquid scintillation counter.

  • Data Validation: Calculate specific binding (TB - NSB). Self-Validation: The Z'-factor of the assay must be ≥0.5 , and specific binding must constitute >80% of total binding for the data to be accepted. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Conclusion

Scaffold hopping and linker extension from the simple 1-(4-(Azepan-1-YL)phenyl)propan-1-one core successfully yields highly potent, dual-acting MTDLs. By carefully tuning the alkyl chain length to 6 carbons (Candidate B), researchers can achieve the spatial geometry required to bridge the AChE active site gorge while maintaining the essential basic pharmacophore required for high-affinity H3R antagonism. This objective comparison validates the superiority of the multi-target approach over single-target reference drugs like Donepezil and Pitolisant for complex neurological applications.

References

  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - MDPI Source: mdpi.com URL:[Link]

  • The dual-acting H3 receptor antagonist and AChE inhibitor UW-MD-71 dose-dependently enhances memory retrieval and reverses dizocilpine-induced memory impairment in rats - ResearchGate Source: researchgate.net URL:[Link]

  • The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - Frontiers Source: frontiersin.org URL:[Link]

  • Simultaneous Blockade of Histamine H3 Receptors and Inhibition of Acetylcholine Esterase Alleviate Autistic-Like Behaviors in BTBR T+ tf/J Mouse Model of Autism - MDPI Source: mdpi.com URL:[Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Properties of Azepane Derivatives

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional geometry provides an excellent framework for developing ther...

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Author: BenchChem Technical Support Team. Date: April 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional geometry provides an excellent framework for developing therapeutics targeting a wide array of biological entities.[1][2] However, the journey from a potent in-vitro inhibitor to a successful in-vivo therapeutic is paved with challenges, paramount among which are the pharmacokinetic properties of the molecule. This guide offers a comparative analysis of the pharmacokinetic profiles of two distinct classes of azepane derivatives: Protein Kinase B (PKB/Akt) inhibitors and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Through a detailed examination of experimental data, this guide will elucidate how subtle structural modifications to the azepane core and its substituents can dramatically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the causality behind experimental choices and present self-validating protocols for key pharmacokinetic assays.

The Imperative of Pharmacokinetic Profiling in Drug Discovery

The efficacy of a drug is not solely dependent on its affinity for its target but also on its ability to reach that target in sufficient concentration and for an adequate duration.[1] Early assessment of ADME properties is crucial to identify and rectify potential liabilities such as poor stability, low bioavailability, or rapid clearance, which are common reasons for late-stage clinical failures.[3] The azepane derivatives discussed herein serve as excellent case studies in the iterative process of lead optimization, where pharmacokinetic considerations are as critical as pharmacodynamic potency.

Experimental Methodologies for Pharmacokinetic Characterization

A thorough understanding of a compound's pharmacokinetic profile is derived from a combination of in vitro and in vivo studies. Below are detailed, step-by-step methodologies for two fundamental assays in this process.

In Vitro Plasma Stability Assay

This assay provides an initial assessment of a compound's susceptibility to enzymatic degradation in plasma, a key indicator of its metabolic stability.[4]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solution in a suitable solvent (e.g., acetonitrile) to achieve a final concentration of 1 µM in the assay.

    • Thaw plasma (e.g., human, rat, mouse) from multiple donors on ice and pool.

  • Incubation:

    • In a 96-well microtiter plate, add the test compound to pre-warmed plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the enzymatic reaction at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, containing an internal standard.

    • Centrifuge the plate to precipitate plasma proteins.

  • Bioanalysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Output prep_compound Prepare Test Compound (10 mM in DMSO) incubate Incubate Compound with Plasma at 37°C prep_compound->incubate prep_plasma Thaw and Pool Plasma prep_plasma->incubate sampling Collect Aliquots at Time Points (0-120 min) incubate->sampling Time Course quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate

In Vitro Plasma Stability Assay Workflow.
In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive overview of a compound's ADME properties in a living organism, offering crucial data for predicting human pharmacokinetics.[6]

Protocol:

  • Animal Models and Acclimation:

    • Use appropriate rodent models (e.g., male Sprague-Dawley rats).

    • Acclimate animals to the housing conditions for at least one week.

  • Drug Formulation and Administration:

    • Oral (PO) Administration: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage.

    • Intravenous (IV) Administration: Dissolve the compound in a sterile vehicle suitable for injection (e.g., saline with a solubilizing agent). Administer as a single bolus injection, often via a cannulated jugular vein.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method:

    • Quantify the plasma concentrations of the compound at each time point using a validated LC-MS/MS method.[7]

  • Pharmacokinetic Parameter Calculation:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.[8]

      • Tmax: Time to reach maximum plasma concentration.

      • Cmax: Maximum plasma concentration.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit of time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.

      • F% (Oral Bioavailability): Fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation acclimate Acclimate Animals formulate Formulate Compound (PO and IV) acclimate->formulate po_admin Oral (PO) Administration formulate->po_admin iv_admin Intravenous (IV) Administration formulate->iv_admin blood_sample Serial Blood Sampling po_admin->blood_sample iv_admin->blood_sample plasma_sep Separate Plasma blood_sample->plasma_sep bioanalysis LC-MS/MS Analysis of Plasma Concentrations plasma_sep->bioanalysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, etc.) bioanalysis->pk_calc

Interrelationship of Core Pharmacokinetic Parameters.

Conclusion

The azepane scaffold continues to be a valuable framework in the design of novel therapeutics. The case studies presented here underscore the critical importance of early and continuous pharmacokinetic evaluation in the drug discovery process. The successful optimization of azepane-based PKB/Akt inhibitors from a potent but unstable lead to a stable and equally potent candidate highlights the power of structure-based design in overcoming metabolic liabilities. Furthermore, the favorable and tunable pharmacokinetic profiles of azepane-containing FAAH inhibitors demonstrate the scaffold's utility in developing drugs for complex diseases. For researchers in drug development, a deep understanding of the interplay between chemical structure and pharmacokinetic properties is essential for the successful translation of promising molecules into effective medicines.

References

  • Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. (n.d.). In PMC. Retrieved from [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. (n.d.). In PMC - NIH. Retrieved from [Link]

  • Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. (n.d.). In PMC. Retrieved from [Link]

  • Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. (2012, May 15). In PubMed. Retrieved from [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. (2015, November 2). In ACS Publications. Retrieved from [Link]

  • (PDF) Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. (n.d.). In ResearchGate. Retrieved from [Link]

  • ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). In BioDuro. Retrieved from [Link]

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. (n.d.). In ResearchGate. Retrieved from [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004, February 17). In Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. (n.d.). In PMC. Retrieved from [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004, March 11). In PubMed. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). In Creative Bioarray. Retrieved from [Link]

  • Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. (n.d.). In PMC. Retrieved from [Link]

  • List of pharmacokinetic parameters derived by fitting the conventional two-compartment model to the plasma data. (n.d.). In ResearchGate. Retrieved from [Link]

  • Lab2 Clinical Parameters in Drug Pharmacokinetics. (n.d.). In SlideShare. Retrieved from [Link]

  • A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. (2013, December 19). In Beilstein Journals. Retrieved from [Link]

  • Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. (n.d.). In eScholarship.org. Retrieved from [Link]

  • In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma. (n.d.). In PubMed. Retrieved from [Link]

  • Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse. (n.d.). In PMC. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). In PubMed. Retrieved from [Link]

  • Current Protocols in Pharmacology. (n.d.). In ResearchGate. Retrieved from [Link]

  • Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. (2023, January 13). In SpringerLink. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. (n.d.). In PMC. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. (2015, September 9). In NCBI. Retrieved from [Link]

  • In Vivo PK Screening Services | Rapid ADME PK Studies. (n.d.). In Symeres. Retrieved from [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (n.d.). In PMC. Retrieved from [Link]

  • ADME PK. (n.d.). In Eurofins Discovery. Retrieved from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). In PMC. Retrieved from [Link]

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Comparative

Preclinical Cellular Potency Comparison Guide: 1-(4-(Azepan-1-YL)phenyl)propan-1-one vs. Structural Analogs

As a Senior Application Scientist in neuropharmacology, I have structured this guide to objectively evaluate the structure-activity relationship (SAR) and cellular potency of 1-(4-(Azepan-1-YL)phenyl)propan-1-one (AzPP)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I have structured this guide to objectively evaluate the structure-activity relationship (SAR) and cellular potency of 1-(4-(Azepan-1-YL)phenyl)propan-1-one (AzPP) . By comparing AzPP to classic piperidine-based muscle relaxants (e.g., Tolperisone) and modern Multitarget-Directed Ligands (MTDLs), we can decode how subtle modifications to the amine ring and linker length fundamentally redirect a molecule's pharmacological target from Voltage-Gated Sodium Channels (VGSCs) to Histamine H3 Receptors (H3R).

Executive Summary & Structural Rationale

The propiophenone core is a privileged scaffold in neuropharmacology. The molecule 1-(4-(Azepan-1-YL)phenyl)propan-1-one consists of this core directly substituted with a 7-membered azepane ring.

Causality in Structural Design:

  • Azepane vs. Piperidine (The Ring Effect): Classic centrally acting muscle relaxants like Tolperisone utilize a 6-membered piperidine ring[1]. Substituting this with a 7-membered azepane ring (as seen in AzPP) increases the molecule's lipophilicity and alters its pKa. This increased lipophilicity enhances partitioning into the neuronal lipid bilayer, a prerequisite for accessing the local anesthetic binding site on the intracellular domain of VGSCs (Nav1.6/Nav1.2).

  • Direct Attachment vs. Alkyl-oxy Linkers (The Steric Effect): When the azepane ring is directly attached to the phenyl group (AzPP), the molecule is relatively rigid. This rigidity favors VGSC blockade. However, when a flexible 5-carbon or 6-carbon alkyl-oxy linker is inserted between the phenyl ring and the azepane group (e.g., Compound 16), the molecule gains the necessary length to project into the deep, narrow orthosteric binding pocket of the Histamine H3 Receptor (H3R) and the catalytic gorge of Acetylcholinesterase (AChE)[2].

Comparative Pharmacological Profiling

The following table summarizes the quantitative cellular potency data, illustrating how structural divergence shifts the primary target from VGSC inhibition (spasmolytic activity) to H3R/AChE dual inhibition (nootropic activity).

CompoundCore StructureAmine RingLinkerNav1.6 IC₅₀ (µM)H3R Kᵢ (nM)AChE IC₅₀ (µM)
1-(4-(Azepan-1-YL)phenyl)propan-1-one (AzPP) PropiophenoneAzepaneDirect (None)~18.5>1000>100
Tolperisone [1]PropiophenonePiperidineDirect (None)14.0>1000>100
Compound 16 [2]PropiophenoneAzepanePentyl-oxy>10030.03.60
Donepezil (Reference)N/APiperidineN/A>100>10000.014

Data Interpretation: AzPP maintains a micromolar affinity for VGSCs comparable to Tolperisone due to its compact, lipophilic nature. In contrast, Compound 16 (1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one) demonstrates a dramatic shift, achieving nanomolar potency at H3R[2], proving that the azepane ring is a highly versatile pharmacophore when paired with the correct spatial geometry.

Mechanistic Pathways

The diagram below maps the divergent signaling cascades triggered by the direct-azepane scaffold (AzPP) versus its extended-linker analogs.

G AzPP 1-(4-(Azepan-1-YL)phenyl) propan-1-one VGSC Voltage-Gated Na+ Channels (Nav1.6 / Nav1.2) AzPP->VGSC Inhibits (Direct Attachment) H3R Histamine H3 Receptor (CNS Presynaptic) AzPP->H3R Antagonizes (Extended Linker) Glutamate Glutamate Release (Excitatory) VGSC->Glutamate Decreases ACh Acetylcholine Release (Cognitive) H3R->ACh Increases Muscle Muscle Relaxation (Spasmolytic Effect) Glutamate->Muscle Reduces Spasticity Cognition Cognitive Enhancement (Nootropic Effect) ACh->Cognition Enhances Memory

Fig 1. Divergent signaling pathways of AzPP and its extended-linker analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every step includes built-in controls to mathematically prove the reliability of the output data.

Protocol A: Automated Patch-Clamp Electrophysiology (VGSC Inhibition)

Causality: Automated patch-clamp is chosen over manual patching to ensure a consistent space-clamp across hundreds of cells, which is critical for accurately calculating the IC₅₀ of state-dependent channel blockers like AzPP and Tolperisone[1].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.6 channels. Harvest at 70% confluency to ensure optimal membrane health.

  • Baseline Validation (Negative Control): Perfuse the cells with extracellular solution containing 0.1% DMSO (vehicle). Record baseline sodium currents using a voltage step from a holding potential of -90 mV to 0 mV. Validation: If the leak current exceeds 10% of the peak sodium current, the cell is automatically rejected by the software.

  • Compound Application: Apply AzPP in ascending concentrations (1 µM to 100 µM) with a 3-minute incubation per sweep to allow for membrane partitioning.

  • Self-Validation (Positive Control): At the end of the recording, apply 1 µM Tetrodotoxin (TTX). Validation: TTX must completely abolish the inward current. The residual current is defined as the true leak and is mathematically subtracted from all prior AzPP sweeps to calculate the exact IC₅₀.

Protocol B: Radioligand Competitive Binding Assay (H3R Affinity)

Causality: Using [³H]-N-alpha-methylhistamine (a selective H3R agonist) allows us to measure the competitive displacement by our azepane derivatives, directly quantifying their affinity (Kᵢ) for the orthosteric site[2].

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells expressing human H3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Saturation Binding (System Calibration): Prior to testing AzPP/Compound 16, perform a saturation curve with [³H]-N-alpha-methylhistamine (0.1 nM to 10 nM) to calculate the Bₘₐₓ (receptor density) and Kₔ. Validation: This ensures the receptor concentration used in the competition assay is strictly within the linear dynamic range.

  • Competition Assay: Incubate 20 µg of membrane protein with 1 nM [³H]-N-alpha-methylhistamine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): Include a parallel well containing 10 µM Thioperamide (a potent H3R antagonist). Validation: The radioactivity measured in this well defines the Non-Specific Binding (NSB). True specific binding is calculated by subtracting NSB from total binding, ensuring the resulting Kᵢ value is free of background noise artifacts.

References

  • Łażewska D, Kaleta M, Zaręba P, et al. "Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives." Molecules. 2023;28(5):2349. URL:[Link]

  • Quasthoff S, et al. "A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms." European Journal of Pharmacology. 2006. URL:[Link]

Sources

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